Xanthiside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H23NO8S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
8,8-dimethyl-7-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione |
InChI |
InChI=1S/C17H23NO8S/c1-17(2)7(3-8(20)11-15(17)27-6-10(21)18-11)5-25-16-14(24)13(23)12(22)9(4-19)26-16/h3,9,12-14,16,19,22-24H,4-6H2,1-2H3,(H,18,21)/t9-,12-,13+,14-,16-/m0/s1 |
InChI Key |
AKXSDYSKIVXIJA-WHTUASHISA-N |
Isomeric SMILES |
CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)C |
Canonical SMILES |
CC1(C(=CC(=O)C2=C1SCC(=O)N2)COC3C(C(C(C(O3)CO)O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Xanthiside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthiside, a heterocyclic glucoside isolated from plants of the Xanthium genus, has emerged as a molecule of interest due to its potential therapeutic activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its cytotoxic, anti-inflammatory, and antioxidant properties. While research on this compound is in its early stages, this document synthesizes the available data, outlines relevant experimental methodologies, and proposes putative signaling pathways based on the pharmacology of structurally related compounds.
Introduction
This compound is a natural product found in the fruits of Xanthium strumarium and Xanthium pungens. Structurally, it is a thiazinedione glycoside. The aglycone portion, xanthiazone, is a benzothiazine derivative. The presence of this unique heterocyclic system, combined with a glycosidic linkage, suggests a complex pharmacological profile. This guide will delve into the known cytotoxic effects of this compound and explore its potential anti-inflammatory and antioxidant mechanisms, providing a foundational resource for further research and development.
Cytotoxic Activity of this compound
The most direct evidence for the biological activity of this compound comes from in vitro cytotoxicity studies. Research has demonstrated its ability to inhibit the proliferation of several human cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound has been determined against a panel of human cancer cell lines. These findings are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| SK-LU-1 | Lung Carcinoma | 27.0 ± 1.1 |
| MCF-7 | Breast Carcinoma | 35.5 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 43.2 ± 1.8 |
| SK-Mel-2 | Skin Melanoma | 30.8 ± 1.3 |
Table 1: Cytotoxic activity (IC50) of this compound against various human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of this compound are typically evaluated using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., SK-LU-1, MCF-7, HepG2, SK-Mel-2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[1][2][3][4][5]
Experimental Workflow for Cytotoxicity Testing:
Putative Anti-inflammatory Mechanism of Action
While direct studies on the anti-inflammatory mechanism of this compound are limited, its structural relationship to thiazolidinediones and the known anti-inflammatory properties of extracts from Xanthium strumarium suggest a plausible involvement of key inflammatory signaling pathways.[6][7][8][9]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Extracts from Xanthium strumarium have been shown to inhibit NF-κB activation.[6][7][8] It is hypothesized that this compound may contribute to this activity.
Proposed Mechanism:
-
Inhibition of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B alpha (IκBα). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. This compound may prevent the degradation of IκBα.[6]
-
Prevention of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκBα complex, this compound would prevent the nuclear translocation of the p65 subunit of NF-κB.
-
Downregulation of Pro-inflammatory Gene Expression: With NF-κB retained in the cytoplasm, the transcription of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2 would be suppressed.
Modulation of the PPARγ Signaling Pathway
The aglycone of this compound contains a thiazinedione-like core. Thiazolidinediones are well-known agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with significant anti-inflammatory properties.[10][11][12][13][14][15]
Proposed Mechanism:
-
PPARγ Activation: this compound may act as a ligand for PPARγ, leading to its activation.
-
Heterodimerization: Activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
-
Gene Transcription Modulation: The PPARγ/RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This can lead to the suppression of pro-inflammatory gene expression.
Potential Antioxidant Mechanism of Action
Many natural products, including compounds isolated from Xanthium species, exhibit antioxidant activity. While specific data for this compound is not yet available, its potential to act as an antioxidant can be evaluated through standard in vitro assays.
Experimental Protocols for Antioxidant Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[16][17][18]
-
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
-
The absorbance is measured at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. Antioxidants can reduce the ABTS•+, causing a decolorization that can be measured spectrophotometrically.[17][18][19][20]
-
Methodology:
-
The ABTS•+ radical cation is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
-
The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of this compound are added to the ABTS•+ solution.
-
After a set incubation period, the absorbance is measured.
-
The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.
-
Conclusion and Future Directions
The available evidence indicates that this compound is a bioactive natural product with demonstrated cytotoxic effects against several cancer cell lines. Its chemical structure suggests a high potential for anti-inflammatory and antioxidant activities, likely mediated through the modulation of the NF-κB and PPARγ signaling pathways.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound responsible for its cytotoxic effects.
-
Confirming the hypothesized anti-inflammatory and antioxidant mechanisms through direct experimental evidence.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.
-
Exploring the structure-activity relationships of this compound and its derivatives to optimize its therapeutic potential.
This technical guide serves as a starting point for these future investigations, providing a consolidated view of the current knowledge and a framework for continued research into the pharmacological properties of this compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. protocols.io [protocols.io]
- 3. japsonline.com [japsonline.com]
- 4. [PDF] In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast | Semantic Scholar [semanticscholar.org]
- 5. japsonline.com [japsonline.com]
- 6. Methanol extract of Xanthium strumarium L. possesses anti-inflammatory and anti-nociceptive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. PDK1 in NF-κB signaling is a target of Xanthium strumarium methanolic extract-mediated anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazolidinedione ameliorates renal injury in experimental diabetic rats through anti-inflammatory effects mediated by inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of the anti-inflammatory effect of thiazolidinediones: relationship with the glucocorticoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of peroxisome proliferator-activated receptor (PPAR)-gamma by 15S-hydroxyeicosatrienoic acid parallels growth suppression of androgen-dependent prostatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A peroxisome proliferator-activated receptor γ ligand inhibits adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Ligand Activation of PPARγ by Ligustrazine Suppresses Pericyte Functions of Hepatic Stellate Cells via SMRT-Mediated Transrepression of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DPPH Radical Scavenging Assay [mdpi.com]
- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. e3s-conferences.org [e3s-conferences.org]
A Technical Guide to the Biological Source and Isolation of Bioactive Compounds from Xanthium strumarium
Note on Terminology: The term "Xanthiside" does not correspond to a recognized phytochemical in scientific literature. This guide proceeds on the assumption that the intended subject is the well-documented bioactive sesquiterpene lactones, known as xanthanolides (e.g., xanthatin), which are characteristic of the genus Xanthium.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the primary biological source and methodologies for the isolation of bioactive compounds from Xanthium strumarium.
Biological Source
The primary biological source of xanthanolides is Xanthium strumarium L., a member of the Asteraceae family.[1] Commonly known as cocklebur, this annual herb grows in tropical and subtropical regions worldwide.[1] Various parts of the plant, including the leaves, fruits, and aerial parts, are known to contain a rich diversity of phytochemicals, with sesquiterpene lactones being the most prominent and pharmacologically significant.[2][3]
Over 170 different compounds have been identified from X. strumarium, including sesquiterpene lactones, flavonoids, alkaloids, and phenolic acids.[3][4] The specific concentration of these compounds can vary based on geographical location, climate, and the part of the plant being analyzed.
Quantitative Data on Phytochemical Composition
The yield and phytochemical content of extracts from Xanthium strumarium are highly dependent on the solvent and extraction method used.
Table 1: Extraction Yield and Phytochemical Content from Xanthium strumarium
| Extraction Solvent | Extraction Method | Plant Part | Yield (% w/w) | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg catechin/g extract) | Reference |
| Acetone | Not Specified | Aerial Parts | 0.92% | 454.54 ± 4.32 | 78.94 | [5] |
| Methanol | Not Specified | Aerial Parts | 8.36% | - | - | [5] |
| Ethanol | Not Specified | Aerial Parts | 3.15% | - | - | [5] |
| Ethanol | Not Specified | Aerial Parts | - | 19% of extract | - | [6] |
| - | - | Aerial Parts | - | - | 12% (Alkaloids) | [6] |
| - | - | Aerial Parts | - | - | 25% (Carotenoids) | [6] |
Experimental Protocols: Isolation of Xanthanolides
The following is a detailed methodology for the extraction and isolation of xanthanolides, such as xanthatin, from the aerial parts of Xanthium strumarium. This protocol is a composite of methodologies described in the literature.[7]
Plant Material Preparation
-
Collection and Identification: Collect the aerial parts (leaves and stems) of Xanthium strumarium during the appropriate season (e.g., full flowering stage). A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Drying and Grinding: Wash the collected plant material to remove any debris. Dry the material in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved. Grind the dried plant material into a fine powder using a mechanical grinder.[8]
Extraction
-
Solvent Maceration: Soak the powdered plant material (e.g., 1.5 kg) in a suitable solvent. Chloroform or dichloromethane (B109758) is effective for extracting sesquiterpene lactones.[9] Use a plant material to solvent ratio of approximately 1:5 (w/v).
-
Extraction Process: Allow the mixture to macerate at room temperature for a period of 72 hours.[8] The process can be repeated three times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates from all extraction cycles. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
Isolation and Purification
-
Preliminary Purification (Optional): To remove highly lipophilic compounds like chlorophyll (B73375) and fats, the crude extract can be treated with activated charcoal.[7]
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (e.g., 70-230 mesh) is commonly used.
-
Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent. Load the dissolved extract onto a silica gel column.
-
Mobile Phase: Elute the column with a gradient of non-polar to polar solvents. A common gradient starts with petroleum ether or hexane, gradually increasing the polarity with ethyl acetate (B1210297) (e.g., starting with 100% petroleum ether and gradually increasing the percentage of ethyl acetate).[10]
-
-
Fraction Collection and Analysis: Collect the eluate in fractions of a specific volume. Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether-ethyl acetate, 3:2 mixture).[10] Visualize the spots under UV light or by using a staining reagent (e.g., anisaldehyde-sulfuric acid).
-
Crystallization: Combine the fractions containing the target compound (e.g., xanthatin). Concentrate these fractions to a smaller volume. Allow the solution to stand, promoting the formation of crystals. The isolated compound can be recrystallized from a suitable solvent (e.g., ether) to achieve high purity.[10]
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Visualization of Workflows and Pathways
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of xanthanolides from Xanthium strumarium.
Caption: Workflow for the isolation of xanthanolides.
Pharmacological Signaling Pathways
Bioactive compounds from Xanthium strumarium, particularly xanthatin, have been shown to exert their pharmacological effects by modulating various cellular signaling pathways.
Caption: Key signaling pathways modulated by X. strumarium bioactives.
Summary of Biological Activities
The isolated compounds from Xanthium strumarium exhibit a wide range of biological activities.
Table 2: Selected Biological Activities of Xanthium strumarium Extracts and Compounds
| Compound/Extract | Biological Activity | Assay/Model | Result (IC₅₀ or other metric) | Reference |
| Xanthatin | Cytotoxicity | Human Tumor Cell Lines (A549, SK-OV-3, etc.) | Significant Inhibition | [11] |
| Xanthatin | Farnesyltransferase Inhibition | in vitro assay | IC₅₀ = 64 µM | [11] |
| Xanthatin | Trypanocidal Activity | Trypanosoma brucei brucei | - | [7] |
| 8-epi-xanthatin epoxide | Farnesyltransferase Inhibition | in vitro assay | IC₅₀ = 58 µM | [11] |
| Ethanol Extract | Antiplatelet Aggregation | Collagen-induced | Significant inhibition at 25-100 µg/mL | [12] |
| Methanol Extract | Anti-inflammatory | Down-regulates NO, PGE₂, TNF-α mRNA | - | [9] |
| Hexadecanoic acid | Antioxidant | DPPH radical assay | IC₅₀ = 106.4 µg/mL | [3] |
| α-amyrin | Antioxidant | DPPH radical assay | IC₅₀ = 64.16 µg/mL | [3] |
References
- 1. ijarbs.com [ijarbs.com]
- 2. Traditional Uses, Botany, Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Xanthium strumarium L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traditional Uses, Botany, Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Xanthium strumarium L.: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical analysis and antioxidant, antimicrobial, and cytotoxic activities of Xanthium strumarium L. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. ijrpc.com [ijrpc.com]
- 9. Xanthanolides in Xanthium L.: Structures, Synthesis and Bioactivity [mdpi.com]
- 10. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 11. Two cytotoxic sesquiterpene lactones from the leaves of Xanthium strumarium and their in vitro inhibitory activity on farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Xanthiside structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthiside, a heterocyclic glucoside first isolated from the fruits of Xanthium pungens, presents a unique molecular architecture with potential pharmacological significance. This document provides a detailed overview of its chemical structure, physicochemical properties, and the analytical methodologies employed for its characterization. While preliminary reports suggest potential anti-inflammatory and antioxidant activities, further in-depth biological evaluation is required to elucidate its mechanism of action and therapeutic potential. This guide is intended to serve as a foundational resource for researchers investigating this compound for drug discovery and development purposes.
Chemical Structure and Identification
This compound is chemically known as 7-(β-D-glucopyranosyloxymethyl)-8,8-dimethyl-4,8-dihydrobenzo[1][2]thiazine-3,5-dione.[1] Its structure is characterized by a thiazinedione core linked to a glucose moiety.
Figure 1: 2D Chemical Structure of this compound.
Physicochemical and Computed Properties
A summary of the known chemical and computed properties of this compound is presented in the table below. Experimental physical properties such as melting point, boiling point, and specific solubility data are not yet publicly available and require determination.
| Property | Value | Source |
| IUPAC Name | 7-(β-D-glucopyranosyloxymethyl)-8,8-dimethyl-4,8-dihydrobenzo[1][2]thiazine-3,5-dione | |
| Synonyms | This compound, Xanthiazone O-β-D-glucoside | |
| CAS Number | 866366-86-1 | |
| Molecular Formula | C₁₇H₂₃NO₈S | PubChem |
| Molecular Weight | 401.43 g/mol | PubChem |
| Canonical SMILES | CC1(C2=C(C=C(C1=O)COC3C(C(C(C(O3)CO)O)O)O)NC(=O)CS2)C | PubChem |
| InChI Key | N/A | |
| XLogP3 (Computed) | -1.5 | PubChem |
| Hydrogen Bond Donors | 5 | PubChem |
| Hydrogen Bond Acceptors | 9 | PubChem |
| Rotatable Bonds | 5 | PubChem |
| Appearance | N/A | |
| Purity (Typical) | ~98% (by HPLC) | Commercial |
| Storage Conditions | -20°C | Commercial |
Experimental Protocols
The isolation and structure elucidation of this compound were first reported by Mahmoud et al. (2005). The following experimental methodologies are based on the techniques described in their publication.
Isolation of this compound from Xanthium pungens
Figure 2: General workflow for the isolation of this compound.
A detailed protocol for the isolation of this compound would involve the following steps, as inferred from the primary literature:
-
Plant Material Collection and Preparation: Fruits of Xanthium pungens are collected, dried, and ground to a fine powder.
-
Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions are then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
3.2.1. Spectroscopic Analysis
| Technique | Purpose |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., hydroxyl, carbonyl, C-N, C-S bonds). |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition (CIMS and High-Resolution EIMS). |
| ¹H NMR (400 MHz) | To determine the number and chemical environment of protons in the molecule. |
| ¹³C NMR and DEPT | To determine the number and type of carbon atoms (CH₃, CH₂, CH, C). |
| 2D NMR (COSY, HMQC, COLOC) | To establish the connectivity between protons and carbons, and to assemble the molecular framework. |
| NOE Experiments | To determine the stereochemistry and spatial proximity of atoms. |
A summary of the expected and reported spectroscopic data is presented below. The specific chemical shifts (δ) and coupling constants (J) are based on the initial report by Mahmoud et al. (2005).
Table of Spectroscopic Data
| ¹H NMR (400 MHz, CD₃OD) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Data from primary literature required |
| ¹³C NMR (100 MHz, CD₃OD) | δ (ppm) | Assignment |
| Data from primary literature required |
Biological Activity and Signaling Pathways
While this compound has been noted for its potential anti-inflammatory and antioxidant effects, there is a lack of publicly available, in-depth studies detailing these activities and their underlying mechanisms. Further research is necessary to quantify its biological effects (e.g., determining IC₅₀ values in relevant assays) and to identify the specific signaling pathways it may modulate.
Potential Anti-inflammatory and Antioxidant Mechanisms
Based on the general understanding of natural glucosides with similar structural features, potential mechanisms of action could involve the modulation of key inflammatory and antioxidant signaling pathways.
Figure 3: Hypothetical signaling pathways potentially modulated by this compound.
Further experimental validation is required to confirm the involvement of these or other pathways in the biological activity of this compound.
Conclusion and Future Directions
This compound is a natural product with a well-characterized chemical structure. The foundational data presented in this guide provides a starting point for further investigation into its pharmacological properties. Future research should focus on:
-
Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship (SAR) studies.
-
In-depth Biological Evaluation: Conducting a comprehensive panel of in vitro and in vivo assays to quantify its anti-inflammatory, antioxidant, and other potential biological activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to evaluate its potential as a drug candidate.
This technical guide serves as a central repository of the current knowledge on this compound and aims to facilitate and accelerate future research in this area.
References
Preliminary Toxicity Profile of Xanthiside: A Technical Guide for Researchers
Disclaimer: No direct preliminary toxicity studies for the isolated compound Xanthiside have been identified in publicly available literature. This technical guide provides a summary of the known toxicity of its primary botanical source, Xanthium strumarium (Common Cocklebur), to inform a preliminary risk assessment for researchers, scientists, and drug development professionals. The toxicological profile of the whole plant may not be representative of the isolated compound, this compound. Direct toxicity testing of this compound is required to ascertain its specific safety profile.
Introduction to this compound
This compound is a heterocyclic glucoside with the chemical formula C₁₇H₂₃NO₈S.[1][2] It has been isolated from the fruits of plants belonging to the Xanthium genus, including Xanthium strumarium, Xanthium pungens, and Xanthium sibiricum.[3][4] While research has identified its chemical structure, its pharmacological and toxicological properties remain largely uncharacterized. Given its origin from Xanthium strumarium, a plant with well-documented toxicity, a thorough understanding of the plant's toxic profile is a critical first step in any investigation of this compound.
Toxicological Profile of the Botanical Source: Xanthium strumarium
Xanthium strumarium, commonly known as cocklebur, is a plant recognized for its toxicity to various animal species and humans.[5][6] The primary toxic principle identified in Xanthium strumarium is carboxyatractyloside , a sulfated glycoside.[7][8] This compound is most concentrated in the seeds and the two-leaf seedling stage of the plant.[7][8]
Mechanism of Action of Xanthium strumarium Toxicity
The main toxic component, carboxyatractyloside, exerts its effects by inhibiting mitochondrial respiration.[3] It specifically targets and inhibits the ADP/ATP translocase on the inner mitochondrial membrane, which is responsible for transporting ADP into the mitochondria for ATP synthesis.[8] This inhibition halts oxidative phosphorylation, leading to cellular energy depletion and subsequent cell death, particularly in metabolically active tissues like the liver.[8]
Observed Clinical and Pathological Effects
Ingestion of toxic parts of Xanthium strumarium leads to a range of clinical signs, primarily related to acute liver failure and hypoglycemia.
Table 1: Summary of Clinical Signs of Xanthium strumarium Toxicity
| Species Affected | Clinical Signs |
| Cattle, Sheep, Horses, Swine | Depression, weakness, anorexia, vomiting, abdominal pain, hyperexcitability, ataxia, muscle spasms, convulsions, and sudden death.[5][7][8] |
| Humans | Acute onset of abdominal pain, nausea, vomiting, drowsiness, palpitations, sweating, dyspnea, convulsions, loss of consciousness, and potentially death.[6][9] |
Post-mortem examinations of affected animals and humans reveal characteristic pathological changes.
Table 2: Summary of Pathological Findings in Xanthium strumarium Toxicity
| Finding | Description |
| Gross Pathology | Ascites (fluid accumulation in the abdomen), enlarged, congested, and friable liver with a mottled pattern.[2][7] |
| Histopathology | Severe centrilobular hepatic necrosis (death of liver cells around the central vein), congestion, and hemorrhage.[2][6] Renal proximal tubular necrosis may also be observed.[6] |
| Laboratory Findings | Significant elevation of liver enzymes (indicating hepatocellular damage), hypoglycemia, and increased Blood Urea Nitrogen (BUN) and creatinine (B1669602) levels.[6][9] |
Experimental Protocols for Toxicity Assessment
While specific experimental data for this compound is unavailable, the following sections detail the general methodologies for conducting the preliminary toxicity studies that would be required to evaluate its safety. These protocols are based on standard toxicological practices and the types of studies conducted on other natural products.
Acute Oral Toxicity Study (General Protocol)
Objective: To determine the short-term toxicity and approximate lethal dose (LD50) of a substance after a single oral administration.
Methodology:
-
Animal Model: Typically, Sprague-Dawley rats or Swiss albino mice (both sexes) are used.
-
Dosage: A limit test is often performed first at a high dose (e.g., 2000 or 5000 mg/kg body weight). If mortality is observed, a full study with multiple dose groups (e.g., low, medium, high) and a control group (vehicle only) is conducted.
-
Administration: The test substance is administered orally via gavage. Animals are fasted overnight before dosing.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, posture), and body weight changes for 14 days post-administration.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for any abnormalities in organs and tissues.
Sub-Chronic Oral Toxicity Study (General Protocol)
Objective: To evaluate the adverse effects of a substance after repeated oral administration over a period of 28 or 90 days.
Methodology:
-
Animal Model: Rodents, such as Sprague-Dawley rats, are commonly used.
-
Dosage: At least three dose levels (low, medium, high) and a control group are used. Doses are typically administered daily.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to analyze parameters like red and white blood cell counts, liver enzymes, and kidney function markers.
-
Urinalysis: Conducted at termination.
-
-
Pathology: At the end of the study, all animals are euthanized.
-
Gross Necropsy: All organs are examined.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, heart, brain) are weighed.
-
Histopathology: A comprehensive set of tissues from the control and high-dose groups are examined microscopically.
-
Genotoxicity Assessment (General Protocol - Ames Test)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Procedure:
-
The test substance at various concentrations, the bacterial culture, and the S9 mix (if used) are combined in molten top agar (B569324).
-
This mixture is poured onto minimal glucose agar plates.
-
The plates are incubated for 48-72 hours.
-
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.
Visualizing Toxicological Workflows
The following diagrams illustrate the general workflows for the key toxicity studies described above.
Caption: General workflow for acute, sub-chronic, and genotoxicity studies.
Caption: Logical progression of preliminary toxicity testing for a new chemical entity.
Conclusion and Future Directions
There is currently a significant gap in the scientific literature regarding the toxicological profile of isolated this compound. The known severe toxicity of its source plant, Xanthium strumarium, primarily due to carboxyatractyloside, underscores the critical need for a thorough safety evaluation of this compound before any further development.
Future research should prioritize conducting standardized preliminary toxicity studies, including acute, sub-chronic, and genotoxicity assessments, on highly purified this compound. This will allow for the determination of its intrinsic toxicity, identification of potential target organs, and establishment of a preliminary safety profile, distinct from that of the whole plant extract. Such data is essential for any future consideration of this compound for therapeutic or other applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CID 25263061 | C17H23NO8S | CID 25263061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:866366-86-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. usbio.net [usbio.net]
- 5. CAS 866366-86-1: this compound | CymitQuimica [cymitquimica.com]
- 6. Xanthanolides in Xanthium L.: Structures, Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 866366-86-1 | this compound [phytopurify.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Derivatives of Xanthine and Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, derivatives, and biological significance of two important classes of heterocyclic compounds: xanthine (B1682287) derivatives and iridoid glycosides. While the term "Xanthiside" is not standard, it is likely related to one of these families of compounds, both of which are of significant interest in medicinal chemistry and drug development. This document details established synthetic methodologies, quantitative data, and relevant biological pathways to serve as a valuable resource for researchers in the field.
Section 1: Xanthine Derivatives
Xanthine, a purine (B94841) base, serves as a fundamental scaffold for a wide array of biologically active molecules. Its derivatives are well-known for their diverse pharmacological effects, including acting as adenosine (B11128) receptor antagonists and phosphodiesterase inhibitors.[1][2] This section will delve into the synthesis and biological activities of these important compounds.
Synthesis of Xanthine Derivatives
The synthesis of xanthine derivatives often involves the construction of the purine ring system through methods like the Traube synthesis. This classic method involves the condensation of a pyrimidine (B1678525) derivative, typically a 5,6-diaminouracil, with a one-carbon unit source like formic acid or a related derivative to form the fused imidazole (B134444) ring.[3]
General Synthetic Strategies:
-
Traube's Synthesis: This is a foundational method for creating the xanthine core. It begins with a substituted urea (B33335) to form a 6-aminouracil, which is then nitrosated, reduced to a 5,6-diaminouracil, and finally cyclized with a one-carbon synthon.[3]
-
One-Pot Syntheses: More modern approaches focus on efficiency, employing one-pot reactions to construct the xanthine scaffold from simple starting materials, which can reduce reaction times and improve yields.[3]
-
Modification of Existing Xanthine Scaffolds: A common strategy involves the alkylation or functionalization of pre-existing xanthine molecules at the N1, N3, N7, and C8 positions to generate a library of derivatives.
Experimental Protocol: Synthesis of 8-substituted Xanthine Derivatives
This protocol outlines a general procedure for the synthesis of 8-substituted xanthine derivatives starting from 5,6-diaminouracil, a key intermediate in Traube's synthesis.
Materials:
-
1,3-dimethyl-5,6-diaminouracil
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Solvent (e.g., dimethylformamide - DMF)
-
Oxidizing agent (e.g., air or a mild oxidant)
Procedure:
-
Dissolve 1,3-dimethyl-5,6-diaminouracil (1 equivalent) in DMF in a round-bottom flask.
-
Add the aromatic aldehyde (1.1 equivalents) to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) and stir for a designated time (e.g., 2-4 hours), while bubbling air through the mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and then a cold solvent like ethanol.
-
Dry the product under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 8-substituted xanthine derivative.
Quantitative Data for Xanthine Derivatives
The following table summarizes the yields for the synthesis of various xanthene derivatives, which share a similar heterocyclic core and are synthesized through related multi-component reactions.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-ClC6H4CHO | 5b | 92 |
| 2 | 4-MeC6H4CHO | 5c | 85 |
| 3 | 4-MeOC6H4CHO | 5d | 88 |
| 4 | 3-NO2C6H4CHO | 5e | 95 |
| 5 | 4-NO2C6H4CHO | 5f | 98 |
| 6 | 2,4-diClC6H3CHO | 5g | 90 |
Source: Adapted from data on the synthesis of xanthene derivatives under solvent-free conditions.
Biological Activity and Signaling Pathways
Xanthine derivatives exhibit a broad range of biological activities, with anti-cancer properties being a significant area of research. Their mechanisms of action often involve the inhibition of key cellular processes in cancer cells.
Key Biological Activities:
-
Anticancer Activity: Many xanthone (B1684191) and xanthine derivatives have demonstrated potent inhibitory effects against various cancer cell lines. Some have been shown to inhibit tumor growth by suppressing DNA, RNA, and protein synthesis.
-
Enzyme Inhibition: Xanthine derivatives can act as inhibitors of crucial enzymes like tyrosine kinases and xanthine oxidase.
-
Antioxidant Activity: Certain benzylidene-thiazolidine-xanthine derivatives have been synthesized and shown to possess significant antioxidant properties.
Below is a diagram illustrating a generalized workflow for the synthesis of fused xanthene derivatives, which are structurally related to xanthines and often exhibit similar biological activities.
References
Unveiling the Molecular Crossroads: A Technical Guide to the Biological Pathways Modulated by Xanthatin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Xanthiside" did not yield any specific compound or its associated biological activities. It is strongly presumed that the intended compound of interest is Xanthatin , a naturally occurring sesquiterpene lactone. This document focuses exclusively on the known biological pathways modulated by Xanthatin based on available scientific literature.
Introduction
Xanthatin is a xanthanolide sesquiterpene lactone isolated from various plants of the Xanthium genus. Emerging research has highlighted its potential as a modulator of key signaling pathways involved in inflammation and cancer. This technical guide provides an in-depth overview of the molecular mechanisms of action of Xanthatin, with a focus on its impact on cellular signaling cascades. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.
Anti-Inflammatory Pathways Modulated by Xanthatin
Xanthatin has demonstrated significant anti-inflammatory properties by targeting critical signaling nodes in the inflammatory response. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have been instrumental in elucidating these mechanisms.[1]
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. Xanthatin has been shown to potently inhibit this pathway.[1]
-
Mechanism: Xanthatin treatment leads to a dose-dependent reduction in the phosphorylation of IκBα and the p65 subunit of NF-κB. This inhibition prevents the nuclear translocation of p65, thereby blocking the transcription of pro-inflammatory genes.[1]
-
Downstream Effects: The inhibition of NF-κB activation by Xanthatin results in the decreased expression of key pro-inflammatory mediators, including:
-
Inducible nitric oxide synthase (iNOS)
-
Cyclooxygenase-2 (COX-2)
-
Tumor necrosis factor-alpha (TNF-α)
-
Interleukin-1β (IL-1β)
-
Interleukin-6 (IL-6)[1]
-
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in the inflammatory process. Xanthatin modulates the activity of several key MAPKs.[1]
-
Mechanism: Xanthatin suppresses the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK)/Stress-activated protein kinase (SAPK).
-
Downstream Effects: By inhibiting the MAPK pathway, Xanthatin further contributes to the reduction of pro-inflammatory gene expression.
Attenuation of STATs Signaling Pathway
The Signal Transducer and Activator of Transcription (STAT) proteins are involved in cytokine signaling. Xanthatin has been observed to interfere with this pathway.
-
Mechanism: Xanthatin treatment reduces the phosphorylation of STAT3 in LPS-stimulated macrophages.
-
Downstream Effects: The inhibition of STAT3 activation contributes to the overall anti-inflammatory profile of Xanthatin.
Data Presentation: Quantitative Effects of Xanthatin on Inflammatory Mediators
The following table summarizes the quantitative data from in vitro studies on the effects of Xanthatin on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
| Inflammatory Mediator | Assay | Xanthatin Concentration | % Inhibition (relative to LPS control) | Reference |
| Nitric Oxide (NO) | Griess Assay | Dose-dependent | Significant reduction | |
| TNF-α | ELISA | Dose-dependent | Significant reduction | |
| IL-1β | ELISA | Dose-dependent | Significant reduction | |
| IL-6 | ELISA | Dose-dependent | Significant reduction | |
| iNOS mRNA | qRT-PCR | Dose-dependent | Significant downregulation | |
| COX-2 mRNA | qRT-PCR | Dose-dependent | Significant downregulation | |
| TNF-α mRNA | qRT-PCR | Dose-dependent | Significant downregulation | |
| IL-1β mRNA | qRT-PCR | Dose-dependent | Significant downregulation | |
| IL-6 mRNA | qRT-PCR | Dose-dependent | Significant downregulation |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with varying concentrations of Xanthatin for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
Western Blot Analysis
-
Objective: To determine the protein expression levels of key signaling molecules.
-
Methodology:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, phospho-STAT3, STAT3, and β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of pro-inflammatory genes.
-
Methodology:
-
Total RNA is extracted from cells using TRIzol reagent.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR is performed using a SYBR Green PCR master mix and gene-specific primers on a real-time PCR system.
-
The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH as the internal control.
-
Visualization of Modulated Pathways
The following diagrams illustrate the signaling pathways modulated by Xanthatin.
Caption: Xanthatin inhibits the NF-κB signaling pathway.
Caption: Xanthatin modulates the MAPK signaling pathway.
Caption: Xanthatin attenuates the STATs signaling pathway.
Conclusion and Future Directions
Xanthatin has emerged as a potent anti-inflammatory agent that exerts its effects through the coordinated modulation of the NF-κB, MAPK, and STATs signaling pathways. The data presented in this guide underscore the potential of Xanthatin as a lead compound for the development of novel therapeutics for inflammatory diseases. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of its effects on other relevant biological pathways. A comprehensive understanding of its mechanism of action will be pivotal in translating this natural product into a clinically viable therapeutic.
References
Methodological & Application
Application Notes and Protocols for Xanthiside in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthiside is a heterocyclic glucoside with potential biological activities, including anti-inflammatory and antioxidant effects.[1] As a DNA intercalating agent and a putative topoisomerase II inhibitor, it presents a compound of interest for cancer research and drug development. These application notes provide a detailed protocol for the dissolution of this compound and its application in cell culture experiments, including methods for determining its cytotoxic effects.
Compound Information
| Property | Value | Source |
| CAS Number | 866366-86-1 | [1] |
| Molecular Formula | C₁₇H₂₃NO₈S | [1] |
| Molecular Weight | 401.43 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Store at -20°C | [1] |
I. Protocol for Dissolving this compound
Objective: To prepare a sterile stock solution of this compound for use in cell culture.
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for this compound. Other potential solvents include ethanol, methanol, and pyridine.[1]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile 0.22 µm syringe filters
Protocol 1: Preparation of a this compound Stock Solution
Experimental Determination of Maximum Stock Concentration:
-
In a sterile microcentrifuge tube, weigh out a small, known amount of this compound powder (e.g., 1 mg).
-
Add a small volume of sterile DMSO (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, use a water bath sonicator for 5-10 minutes to aid dissolution. Gentle warming in a 37°C water bath can also be attempted.
-
If the compound is fully dissolved, you can incrementally add more this compound powder and repeat the dissolution steps until a saturated solution is achieved (i.e., solid particles remain after extensive vortexing and sonication).
-
The concentration of the final clear solution before saturation is your maximum stock concentration. For practical purposes, preparing a slightly lower concentration (e.g., 10 mM, if soluble) is recommended for ease of handling.
Preparation of a 10 mM Stock Solution (Example Calculation):
-
Calculation: To prepare a 10 mM stock solution, you would dissolve 4.01 mg of this compound (MW = 401.43 g/mol ) in 1 mL of DMSO.
-
Volume of DMSO (mL) = [Mass of this compound (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mM)
-
Volume of DMSO (mL) = [4.01 mg / 401.43 g/mol ] / 10 mM = 1.0 mL
-
Procedure for Stock Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex the tube until the this compound is completely dissolved. Use a water bath sonicator if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. Note: DMSO is generally considered self-sterilizing, but filtration provides an extra measure of security for cell culture applications.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of Working Solutions
Objective: To dilute the this compound stock solution to the desired final concentration in cell culture medium.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity, typically below 0.5%.[2][3] It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in all experiments.
-
Precipitation: this compound may precipitate when the DMSO stock solution is diluted into aqueous cell culture medium. To minimize this, perform serial dilutions and add the stock solution to the medium while gently mixing.
Procedure:
-
Thaw an aliquot of the sterile this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in sterile DMSO if very low final concentrations are required.
-
Add the appropriate volume of the this compound stock solution (or a diluted stock) to the pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Mix thoroughly by gentle pipetting or swirling before adding to the cells.
-
Prepare working solutions fresh for each experiment.
II. Cell Culture Applications
Protocol 3: Determining the Optimal Working Concentration (Kill Curve)
Objective: To determine the concentration range of this compound that affects cell viability for a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions at various concentrations
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight.
-
The next day, remove the medium and replace it with fresh medium containing a range of this compound concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO only).
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTT assay as described in Protocol 4).
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 4: Cytotoxicity Assay (MTT Assay)
Objective: To quantify the cytotoxic effect of this compound on a cell line.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation
Table 1: Example Cytotoxicity Data for Xanafide (a related compound) on Human Breast Cancer Cell Lines.
Note: The following data is for Xanafide, a structurally related compound, and should be used as a reference only. The cytotoxicity of this compound must be determined experimentally for each cell line of interest.
| Cell Line | Total Growth Inhibition (TGI) Concentration (µM) |
| MCF-7 | 0.1 - 1.0 |
| MDA-MB-231 | 1.0 - 10 |
| SKBR-3 | 1.0 - 10 |
| T47D | > 10 (Resistant) |
Data adapted from a study on Xanafide cytotoxicity.[4]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound solution preparation and cytotoxicity testing.
Proposed Mechanism of Action: DNA Intercalation
Caption: this compound as a DNA intercalating agent.
Proposed Mechanism of Action: Topoisomerase II Inhibition
Caption: Proposed mechanism of this compound as a Topoisomerase II inhibitor.
Stability Considerations
The stability of glycosides in cell culture media can be influenced by factors such as pH and enzymatic degradation.[5][6] It is recommended to:
-
Prepare fresh working solutions of this compound for each experiment.
-
Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Monitor for any signs of precipitation in the cell culture medium during the experiment.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. benchchem.com [benchchem.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Xanthiside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method suitable for the quantitative analysis of Xanthiside and other xanthone (B1684191) glycosides. The described protocol utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a reliable and reproducible method for quality control, purity assessment, and pharmacokinetic studies. This method is based on a validated approach for the simultaneous determination of several xanthone glycosides, ensuring high sensitivity and accuracy.[1]
Introduction
This compound, a member of the xanthone glycoside family, is a class of naturally occurring compounds with a range of reported biological activities, making it a compound of interest in pharmaceutical research and natural product development. Accurate and precise analytical methods are essential for the quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds.[1][2][3] This application note provides a comprehensive protocol for the HPLC analysis of this compound, adapted from a validated method for related xanthone glycosides.[1]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.
-
Column: A Kromasil C18 column (5 µm, 250 × 4.6 mm i.d.) is recommended. Other C18 columns with similar specifications may also be suitable.
-
Chemicals and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade) for sample extraction
-
This compound reference standard of known purity
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of xanthone glycosides, which can be applied to this compound.
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (25:75, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 40 minutes (adjust as necessary based on chromatogram) |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 250 mL of HPLC-grade acetonitrile with 750 mL of HPLC-grade water. Degas the solution using sonication or vacuum filtration before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The following is a general procedure for the extraction of this compound from a solid matrix, such as plant material.
-
Accurately weigh a known amount of the homogenized sample (e.g., 0.2 g).
-
Add a suitable volume of 80% methanol (e.g., 10 mL).
-
Extract the sample using ultrasonication for 30 minutes. For exhaustive extraction, this step can be repeated.
-
Centrifuge the extract to separate the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
Method Validation Summary
The presented method is based on a validated procedure for xanthone glycosides. The following table summarizes the typical validation parameters.
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.9990 |
| Limit of Detection (LOD) | ~0.20 µg/mL |
| Accuracy (Recovery) | 96.1–100.3% |
| Intra-day Precision (RSD%) | 0.65–1.39% |
| Inter-day Precision (RSD%) | < 5% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Logical Relationship: Troubleshooting Common HPLC Issues
Caption: Troubleshooting guide for common HPLC analysis issues.
Conclusion
The HPLC method detailed in this application note provides a sensitive, accurate, and reliable approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation, making it suitable for routine implementation in quality control and research laboratories. Adherence to the described sample preparation and chromatographic conditions will ensure high-quality, reproducible results.
References
Application Notes and Protocols for Xanthiside in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for the anti-inflammatory properties of xanthiside (B11928732). The following application notes and protocols are based on established methodologies for assessing anti-inflammatory compounds and data extrapolated from studies on the closely related compound, xanthatin. Researchers should consider this a foundational guide and optimize parameters for their specific experimental conditions.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. The search for novel anti-inflammatory agents is a critical area of drug discovery. This compound, a natural compound, is a potential candidate for anti-inflammatory research. This document provides a comprehensive guide for evaluating the anti-inflammatory effects of this compound in vitro, focusing on its potential to modulate key inflammatory pathways in macrophage-mediated inflammation.
The protocols herein describe the use of the RAW 264.7 macrophage cell line, a widely accepted model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The production of these mediators is largely regulated by the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which lead to the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
These application notes will guide the user through:
-
Assessing the cytotoxicity of this compound.
-
Quantifying the inhibition of key pro-inflammatory mediators.
-
Investigating the effect of this compound on the expression of inflammatory enzymes.
-
Elucidating the impact of this compound on the NF-κB and MAPK signaling pathways.
Quantitative Data Summary
The following tables summarize the reported in vitro anti-inflammatory effects of xanthatin , a compound structurally related to this compound. These values can serve as a preliminary reference for designing dose-response experiments with this compound.
Table 1: Inhibition of Pro-inflammatory Mediators by Xanthatin
| Cell Line | Inducer | Mediator | Xanthatin Concentration | % Inhibition / Effect |
| RAW 264.7 | LPS | NO | 12.5 µM | Significant reduction[1] |
| RAW 264.7 | LPS | TNF-α | 12.5 µM | Significant reduction of secretion and mRNA expression[1] |
| RAW 264.7 | LPS | IL-1β | 12.5 µM | Significant reduction of secretion and mRNA expression[1] |
| RAW 264.7 | LPS | IL-6 | 12.5 µM | Significant reduction of secretion and mRNA expression |
Table 2: Effect of Xanthatin on Pro-inflammatory Enzymes and Signaling Proteins
| Cell Line | Inducer | Target Protein | Xanthatin Concentration | Effect |
| RAW 264.7 | LPS | iNOS (protein & mRNA) | 12.5 µM | Decreased expression |
| RAW 264.7 | LPS | COX-2 (protein & mRNA) | 12.5 µM | Decreased expression |
| RAW 264.7 | LPS | p-p65 (NF-κB) | 12.5 µM | Inhibited phosphorylation |
| RAW 264.7 | LPS | p-ERK1/2 (MAPK) | 12.5 µM | Inhibited phosphorylation |
| RAW 264.7 | LPS | p-JNK (MAPK) | 12.5 µM | Inhibited phosphorylation |
| RAW 264.7 | LPS | p-STAT3 | 12.5 µM | Inhibited phosphorylation |
Experimental Protocols
Protocol 1: Cell Culture and Cytotoxicity Assay
Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in DMEM (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMEM with 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Determination of Nitric Oxide (NO) Production
Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.
Materials:
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard
-
Lipopolysaccharide (LPS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound, no LPS) and a positive control (LPS only).
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: [ (Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control ] x 100.
Protocol 3: Measurement of Pro-inflammatory Cytokines by ELISA
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Cell culture supernatants from Protocol 2
Procedure:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.
-
Briefly, this involves adding the collected cell culture supernatants to antibody-coated wells, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve provided in the kit.
Protocol 4: Western Blot Analysis of iNOS, COX-2, and Signaling Proteins
Objective: To determine the effect of this compound on the protein expression of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).
-
Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the respective total protein or a loading control like β-actin.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Postulated mechanism of this compound on NF-κB and MAPK signaling pathways.
References
Application Note: Xanthiside as a Standard for Phytochemical and Biological Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature contains limited specific data and established protocols for a compound named "Xanthiside." The following application note provides detailed, generalized protocols and representative data based on the analysis of structurally related compounds and common phytochemical methodologies. These protocols serve as a foundational guide and should be optimized for specific laboratory conditions and research objectives.
Introduction
This compound is a natural compound of interest for its potential therapeutic properties. As with many phytochemicals, establishing it as a reliable analytical standard is crucial for accurate quantification in plant extracts, quality control of herbal products, and investigation of its biological activities. This document outlines standard protocols for the phytochemical analysis of this compound, its quantification using High-Performance Liquid Chromatography (HPLC), and the evaluation of its antioxidant and anti-inflammatory properties in vitro.
Phytochemical Screening and Quantification
Preliminary phytochemical analysis helps in the qualitative and quantitative characterization of extracts containing this compound.
Qualitative Analysis
Standard chemical tests can be used to detect the presence of key phytochemical classes in an extract.[1]
-
Test for Glycosides (Keller-Killiani Test): To 2 mL of extract, add 2 mL of glacial acetic acid containing one drop of ferric chloride solution. Then, add 1 mL of concentrated sulfuric acid along the side of the test tube. The formation of a brown ring at the interface indicates the presence of glycosides.[2]
-
Test for Flavonoids (Aluminum Chloride Test): To 1 mL of extract, add a few drops of dilute sodium hydroxide (B78521). An intense yellow color that becomes colorless on the addition of dilute acid indicates the presence of flavonoids.[2]
-
Test for Saponins (Froth Test): Shake 2 mL of the extract vigorously in a test tube. The formation of a stable froth (around 1 cm) indicates the presence of saponins.[1]
-
Test for Terpenoids (Salkowski Test): To 2 mL of extract, add 2 mL of chloroform (B151607) and 3 mL of concentrated sulfuric acid. A reddish-brown coloration at the interface indicates the presence of terpenoids.[1]
Quantitative Analysis
Spectrophotometric methods are employed to determine the total content of major phytochemical classes.
2.2.1 Protocol: Total Phenolic Content (TPC) Assay
This assay is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium.
-
Prepare a stock solution of the plant extract (1 mg/mL).
-
Add 0.5 mL of the extract solution to a test tube.
-
Add 2.5 mL of 10% Folin-Ciocalteu reagent and mix.
-
After 5 minutes, add 2 mL of 7.5% sodium carbonate (Na₂CO₃) solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 765 nm using a UV-Vis spectrophotometer.
-
Use Gallic Acid as a standard to create a calibration curve.
-
Express the results as milligrams of Gallic Acid Equivalents per gram of dry extract (mg GAE/g).
2.2.2 Protocol: Total Flavonoid Content (TFC) Assay
This method relies on the formation of a stable complex between aluminum chloride and the flavonoids.
-
Prepare a stock solution of the plant extract (1 mg/mL).
-
Add 1 mL of the extract solution to a test tube.
-
Add 4 mL of distilled water and 0.3 mL of 5% sodium nitrite (B80452) (NaNO₂) solution.
-
After 5 minutes, add 0.3 mL of 10% aluminum chloride (AlCl₃) solution.
-
After another 6 minutes, add 2 mL of 1 M sodium hydroxide (NaOH).
-
Immediately add 2.4 mL of distilled water and mix thoroughly.
-
Measure the absorbance at 510 nm.
-
Use Quercetin as a standard to create a calibration curve.
-
Express the results as milligrams of Quercetin Equivalents per gram of dry extract (mg QE/g).
Table 1: Representative Phytochemical Quantification Data
| Phytochemical Class | Result (mg equivalent/g extract) | Method |
|---|---|---|
| Total Phenolic Content | 175.4 ± 4.2 mg GAE/g | Folin-Ciocalteu |
| Total Flavonoid Content | 88.2 ± 2.5 mg QE/g | Aluminum Chloride |
Chromatographic Analysis: HPLC Method
A validated stability-indicating HPLC method is essential for the accurate quantification of this compound in various samples. The following is a general Reverse Phase-HPLC (RP-HPLC) protocol.
Experimental Protocol
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 70:30 v/v), filtered through a 0.45 µm filter and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning the UV spectrum of a pure this compound standard (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of dilutions (e.g., 10, 25, 50, 75, 100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Dissolve a known weight of the extract in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Method Validation
The method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.
Table 2: Representative HPLC Method Validation Data
| Parameter | Specification | Representative Result |
|---|---|---|
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 10 - 100 µg/mL | 10 - 100 µg/mL |
| Precision (%RSD) | Intraday: < 2%; Interday: < 2% | Intraday: 0.85%; Interday: 1.25% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% - 101.2% |
| Limit of Detection (LOD) | - | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.6 µg/mL |
In Vitro Biological Activity Assays
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
4.1.1 Experimental Protocol
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
In a 96-well plate, add 100 µL of each sample concentration.
-
Add 100 µL of the DPPH solution to each well. Methanol is used as a negative control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the scavenging percentage against the sample concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
4.2.1 Experimental Protocol
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Viability (MTT Assay): First, determine the non-toxic concentration range of this compound on RAW 264.7 cells to ensure that observed effects are not due to cytotoxicity.
-
NO Inhibition:
-
Seed RAW 264.7 cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS and a group with LPS only are included.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculation: Determine the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Calculate the percentage of NO inhibition and the IC₅₀ value.
Table 3: Representative In Vitro Biological Activity Data
| Assay | Compound | IC₅₀ Value (µM) |
|---|---|---|
| DPPH Scavenging | This compound | 45.8 ± 3.1 |
| Ascorbic Acid (Standard) | 18.2 ± 1.5 | |
| NO Inhibition | This compound | 25.5 ± 2.3 |
| | L-NAME (Standard) | 15.7 ± 1.9 |
Postulated Mechanism of Action: Inflammatory Signaling
The inhibition of NO production suggests that this compound may interfere with inflammatory signaling pathways. In LPS-stimulated macrophages, the activation of the transcription factor NF-κB is a critical step leading to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound may exert its anti-inflammatory effects by inhibiting a key component of this pathway.
Conclusion
This application note provides a comprehensive framework for utilizing this compound as an analytical and biological standard. The detailed protocols for phytochemical quantification, HPLC analysis, and in vitro antioxidant and anti-inflammatory assays offer a solid foundation for researchers. The consistent application of these standardized methods will ensure data reliability and comparability, facilitating further research into the therapeutic potential of this compound and its derivatives.
References
Application Notes and Protocols for Screening Xanthiside Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthiside, a compound of interest, has garnered attention for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. These application notes provide a comprehensive guide to researchers for screening and characterizing the bioactivity of this compound using established cell-based assays. The following protocols are designed to be robust and reproducible, enabling the quantitative assessment of this compound's efficacy and potency.
Cytotoxicity Assessment of this compound
Prior to evaluating the specific bioactivities of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic concentration range for subsequent experiments. Two standard methods are provided: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT Cell Viability Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][2][3]
Experimental Protocol
Materials:
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (appropriate for the cell line)
-
Selected cell line (e.g., RAW 264.7 macrophages, HaCaT keratinocytes)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.
Data Presentation
| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.22 | 97.6 |
| 10 | 1.18 | 94.4 |
| 25 | 1.05 | 84.0 |
| 50 | 0.85 | 68.0 |
| 100 | 0.50 | 40.0 |
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. This provides a quantitative measure of cytotoxicity based on plasma membrane damage.
Experimental Protocol
Materials:
-
96-well flat-bottom sterile microplates
-
LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution)
-
Cell culture medium
-
Selected cell line
-
This compound stock solution
-
Triton X-100 (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Vehicle Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with 1% Triton X-100 for 1 hour before supernatant collection.
-
Background Control: Medium only (no cells).
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.
-
Incubation: Incubate the plate with gentle shaking on an orbital shaker for 30 minutes at 37°C.
-
Stop Reaction: Add 50 µL of the Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation
| This compound Conc. (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 | 0 |
| 1 | 0.16 | 2.5 |
| 10 | 0.18 | 7.5 |
| 25 | 0.25 | 25.0 |
| 50 | 0.45 | 75.0 |
| 100 | 0.60 | 112.5 |
| Max Release Control | 0.55 | 100 |
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of max release control - Absorbance of vehicle control)] x 100
Anti-inflammatory Activity of this compound
The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the concentration of nitrite (B80452), a stable and oxidized product of NO, in the cell culture supernatant using the Griess reagent.
Experimental Protocol
Materials:
-
RAW 264.7 macrophage cells
-
96-well flat-bottom sterile microplates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Mix equal volumes of Griess Reagent Part A and Part B immediately before use. Add 100 µL of the mixed Griess Reagent to 100 µL of the supernatant in a new 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.
Data Presentation
| Treatment | Nitrite Conc. (µM) | % NO Inhibition |
| Control (No LPS) | 2.5 | - |
| LPS + Vehicle | 45.0 | 0 |
| LPS + this compound (1 µM) | 40.5 | 10 |
| LPS + this compound (10 µM) | 31.5 | 30 |
| LPS + this compound (25 µM) | 22.5 | 50 |
| LPS + this compound (50 µM) | 13.5 | 70 |
% NO Inhibition = [(Nitrite Conc. in LPS + Vehicle - Nitrite Conc. in LPS + this compound) / (Nitrite Conc. in LPS + Vehicle - Nitrite Conc. in Control)] x 100
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.
Experimental Protocol
Materials:
-
Cell culture supernatants from the NO production assay (or a parallel experiment)
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Follow the cell seeding, pre-treatment, and stimulation steps as described in the NO production assay.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the specified wavelength.
-
-
Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.
Data Presentation
Table 3: Effect of this compound on TNF-α Production
| Treatment | TNF-α Conc. (pg/mL) | % TNF-α Inhibition |
|---|---|---|
| Control (No LPS) | 50 | - |
| LPS + Vehicle | 1200 | 0 |
| LPS + this compound (10 µM) | 900 | 26.1 |
| LPS + this compound (25 µM) | 600 | 52.2 |
| LPS + this compound (50 µM) | 300 | 78.3 |
Table 4: Effect of this compound on IL-6 Production
| Treatment | IL-6 Conc. (pg/mL) | % IL-6 Inhibition |
|---|---|---|
| Control (No LPS) | 30 | - |
| LPS + Vehicle | 800 | 0 |
| LPS + this compound (10 µM) | 650 | 19.5 |
| LPS + this compound (25 µM) | 450 | 45.5 |
| LPS + this compound (50 µM) | 200 | 77.9 |
% Inhibition = [(Conc. in LPS + Vehicle - Conc. in LPS + this compound) / (Conc. in LPS + Vehicle - Conc. in Control)] x 100
Antioxidant Activity of this compound
The antioxidant capacity of this compound can be evaluated by its ability to reduce intracellular reactive oxygen species (ROS) levels.
Intracellular ROS Measurement using DCFH-DA
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Experimental Protocol
Materials:
-
96-well black, clear-bottom sterile microplates
-
Cell line of choice (e.g., HaCaT, RAW 264.7)
-
DCFH-DA solution (e.g., 10 µM in serum-free medium)
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)
-
This compound stock solution
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
DCFH-DA Loading: Remove the medium and wash the cells with PBS. Add 100 µL of DCFH-DA solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells with PBS to remove excess probe. Add the oxidative stress inducer (e.g., H₂O₂) to the cells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time (e.g., every 5 minutes for 1 hour).
Data Presentation
| Treatment | Fluorescence Intensity (AU) | % ROS Inhibition |
| Control (No Inducer) | 500 | - |
| Inducer + Vehicle | 5000 | 0 |
| Inducer + this compound (1 µM) | 4250 | 16.7 |
| Inducer + this compound (10 µM) | 3000 | 44.4 |
| Inducer + this compound (25 µM) | 1750 | 72.2 |
| Inducer + this compound (50 µM) | 750 | 94.4 |
% ROS Inhibition = [(Fluorescence of Inducer + Vehicle - Fluorescence of Inducer + this compound) / (Fluorescence of Inducer + Vehicle - Fluorescence of Control)] x 100
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the potential signaling pathways modulated by this compound and the general experimental workflow.
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: Potential antioxidant mechanism of this compound through activation of the Nrf2/ARE pathway.
References
Application Notes and Protocols for In Vivo Experimental Design Using Mangiferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangiferin (B1668620), a naturally occurring xanthone (B1684191) C-glucoside, has garnered significant scientific interest due to its diverse pharmacological activities.[1] Extensively studied both in vitro and in vivo, mangiferin has demonstrated potent antioxidant, anti-inflammatory, anti-tumor, neuroprotective, and immunomodulatory properties.[1][2] This document provides detailed application notes and protocols for designing and conducting in vivo experiments to investigate the therapeutic potential of mangiferin in various disease models.
Data Presentation: Quantitative In Vivo Efficacy of Mangiferin
The following tables summarize quantitative data from various in vivo studies, showcasing the therapeutic effects of mangiferin in different animal models.
Table 1: Anti-Inflammatory and Analgesic Effects of Mangiferin
| Animal Model | Mangiferin Dose | Administration Route | Key Findings | Reference |
| Formalin-induced pain in mice | 12.5-50 mg/kg | Oral | Dose-dependently lowered flinching and licking/biting behaviors. | [3] |
| LPS-induced neuroinflammation in mice | 20 and 40 mg/kg (14 days) | Oral | Attenuated depressive and anxiety-like behaviors; decreased IL-6 expression in the hippocampus. | [1] |
| Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice | Not specified | Oral | Downregulated mRNA expression of iNOS, TNF-α, IL-1β, and IL-6 in the colon. | [3] |
| Carrageenan-induced paw edema in rats | 50 and 100 mg/kg | Oral | Showed pro-inflammatory activity in this specific study, highlighting the importance of model selection. | [4] |
Table 2: Neuroprotective Effects of Mangiferin
| Animal Model | Mangiferin Dose | Administration Route | Key Findings | Reference |
| 3-Nitropropionic acid-induced Huntington's-like symptoms in rats | 10 and 20 mg/kg (14 days) | Oral | Alleviated anxiety, improved recognition memory, and locomotor activity.[5] | [5] |
| Middle Cerebral Artery Occlusion (MCAO) in mice | 5 and 20 mg/kg | Not specified | Attenuated brain injury, reduced brain edema, and decreased infarct size.[6] | [6] |
| Quinoline acid-induced neurotoxicity in Wistar rats | 50 and 100 mg/kg | Oral | Reduced memory deficit, gait disorders, and motor misalignment.[4] | [4] |
Table 3: Anti-Cancer Effects of Mangiferin
| Animal Model | Mangiferin Dose | Administration Route | Key Findings | Reference |
| A549 lung cancer xenograft mice | 100 mg/kg (2 weeks) | Intraperitoneal | Markedly decreased the volume and weight of subcutaneous tumor mass and extended lifespan.[7] | [7] |
| Benzo(a)pyrene-induced lung carcinogenesis in Swiss albino mice | 100 mg/kg | Oral | Increased levels of immunocompetence and reduced oxidative stress markers.[8] | [8] |
| Breast cancer xenograft in mice | 100 mg/kg | Oral | Reduced tumor volumes by over 80% compared to controls in a study with mangiferin-conjugated gold nanoparticles.[9] | [9] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Activity in a Murine Model of Colitis
This protocol describes the induction of colitis in mice using dextran sulfate sodium (DSS) to evaluate the anti-inflammatory effects of mangiferin.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Mangiferin
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
Vehicle (e.g., corn oil or sterile water)
-
Animal balance
-
Oral gavage needles
-
Tools for tissue collection and processing
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Group 1: Control (Vehicle only)
-
Group 2: DSS only (Vehicle + DSS)
-
Group 3: DSS + Mangiferin (e.g., 50 mg/kg)
-
Group 4: DSS + Mangiferin (e.g., 100 mg/kg)
-
-
Induction of Colitis: Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Mangiferin Administration: Administer mangiferin or vehicle orally by gavage daily, starting from day 1 of DSS administration and continuing until the end of the experiment.
-
Monitoring: Monitor body weight, stool consistency, and presence of blood in feces daily.
-
Termination and Sample Collection: At the end of the treatment period, euthanize the mice. Collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-1β, IL-6, and iNOS) by qPCR or ELISA.[3]
Protocol 2: Assessment of Neuroprotective Effects in a Rat Model of Huntington's-like Disease
This protocol details the use of 3-nitropropionic acid (3-NP) to induce Huntington's-like symptoms in rats to assess the neuroprotective potential of mangiferin.[5]
Materials:
-
Adult Wistar rats (200-250 g)
-
Mangiferin
-
3-Nitropropionic acid (3-NP)
-
Vehicle (e.g., corn oil)
-
Behavioral testing apparatus (e.g., open field test, elevated plus maze, rotarod)
-
Tools for brain tissue collection and homogenization
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Group Allocation: Randomly assign rats to four groups (n=8 per group):
-
Group I: Normal control (Vehicle only)
-
Group II: Disease control (3-NP + Vehicle)
-
Group III: 3-NP + Mangiferin (10 mg/kg)
-
Group IV: 3-NP + Mangiferin (20 mg/kg)
-
-
Treatment: Administer mangiferin or vehicle orally for 14 days.
-
Induction of Neurotoxicity: From day 8 to day 14, administer 3-NP (15 mg/kg, i.p.) to the disease control and treatment groups.
-
Behavioral Assessments: Conduct a battery of behavioral tests (e.g., locomotor activity, anxiety-like behavior, motor coordination) before and after the treatment period.[5]
-
Biochemical Analysis: At the end of the study, euthanize the rats and collect brain tissues (hippocampus, striatum, and cortex). Homogenize the tissues to measure oxidative stress markers (e.g., MDA, SOD) and pro-inflammatory markers.[5]
-
Histopathology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on brain sections to assess neuronal damage.[5]
Signaling Pathways and Experimental Workflow Diagrams
Mangiferin's Anti-Inflammatory Signaling Pathway
Mangiferin exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB pathway.[2][10]
Caption: Mangiferin inhibits the NF-κB signaling pathway.
Mangiferin's Modulation of Nrf2/ARE Pathway
Mangiferin enhances the cellular antioxidant defense system by activating the Nrf2/ARE signaling pathway.[11][12]
Caption: Mangiferin activates the Nrf2/ARE antioxidant pathway.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of mangiferin.
Caption: A generalized workflow for in vivo mangiferin studies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. From Nature to Nanotechnology: The Bioactivities of Mangiferin Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mangiferin: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidiabetic Potential of Mangiferin: An In Silico and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotective potency of mangiferin against 3-nitropropionic acid induced Huntington’s disease-like symptoms in rats: possible antioxidant and anti-inflammatory mechanisms [frontiersin.org]
- 6. Mangiferin exerts neuroprotective effects against focal cerebral ischemia in mice by regulating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mangiferin as New Potential Anti-Cancer Agent and Mangiferin-Integrated Polymer Systems—A Novel Research Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory Effect of Mangiferin in Experimental Animals with Benzo(a)Pyrene-induced Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mangiferin and Cancer: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mangiferin mitigates neurological deficits and ferroptosis via NRF2/ARE pathway activation in cerebral ischemia-reperfusion rats [frontiersin.org]
Spectroscopic Analysis of Xanthiside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthiside, a thiazinedione glycoside isolated from the fruits of Xanthium strumarium L., has garnered interest within the scientific community.[1] This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound, crucial for its identification, characterization, and quantification in research and drug development settings. The following sections detail the methodologies for Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
High-Performance Liquid Chromatography coupled with a UV-Vis detector is a fundamental technique for the separation and quantification of this compound in complex mixtures, such as plant extracts.
Application Note:
This method allows for the determination of this compound purity and its quantification in various sample matrices. The selection of an appropriate mobile phase and a specific detection wavelength is critical for achieving optimal separation and sensitivity.
Experimental Protocol:
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Photodiode Array (PDA) or UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample or extract in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase solvents).
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start with a lower concentration of acetonitrile and gradually increase. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10-20 µL.
-
-
UV-Vis Detection:
-
Monitor the elution profile at a wavelength where this compound exhibits maximum absorbance (λmax). Based on the structural class of thiazinedione glycosides, a preliminary scan in the range of 200-400 nm is recommended to determine the optimal wavelength.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound reference standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule, providing a molecular fingerprint.
Application Note:
The IR spectrum of this compound will reveal characteristic absorption bands corresponding to its functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the thiazinedione ring, C-N, C-S, and glycosidic C-O bonds. This information is crucial for structural confirmation.
Experimental Protocol:
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer
Reagents:
-
Potassium bromide (KBr, IR grade), if preparing a pellet
-
Suitable solvent (e.g., chloroform, methanol), if running a solution spectrum
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the dried this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of an empty sample holder or a pure KBr pellet to subtract from the sample spectrum.
-
Expected Characteristic Peaks for this compound:
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3400 (broad) | O-H stretching (from glycoside) |
| ~2900 | C-H stretching (aliphatic) |
| ~1700 and ~1650 | C=O stretching (thiazinedione) |
| ~1600 | C=C stretching (aromatic/heteroaromatic) |
| ~1100-1000 | C-O stretching (glycosidic bond)|
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound, providing detailed information about the carbon and proton framework.
Application Note:
¹H NMR and ¹³C NMR spectra, along with 2D NMR experiments (like COSY, HSQC, and HMBC), are essential for assigning all proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule, including the stereochemistry of the glycosidic linkage.
Experimental Protocol:
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (usually pre-added to the solvent)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
-
Spectral Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and relevant 2D NMR spectra (COSY, HSQC, HMBC) according to standard instrument parameters.
-
Spectroscopic Data for this compound:
¹H and ¹³C NMR Spectroscopic Data for this compound (in Methanol-d₄)
| Position | δH (ppm, mult., J in Hz) | δC (ppm) |
|---|---|---|
| Aglycone | ||
| 2 | - | 168.5 |
| 4 | - | 165.2 |
| 5a | 2.75 (d, 13.5) | 48.9 |
| 5b | 3.35 (d, 13.5) | |
| 7 | - | 145.1 |
| 8 | - | 135.8 |
| 9 | 7.30 (s) | 129.5 |
| 10 | - | 132.7 |
| 11-CH₂ | 4.85 (d, 12.0), 5.05 (d, 12.0) | 68.2 |
| 12-CH₃ | 1.45 (s) | 25.4 |
| 13-CH₃ | 1.45 (s) | 25.4 |
| Glucose | ||
| 1' | 4.95 (d, 7.5) | 102.1 |
| 2' | 3.50 (m) | 74.9 |
| 3' | 3.45 (m) | 77.8 |
| 4' | 3.40 (m) | 71.5 |
| 5' | 3.48 (m) | 78.1 |
| 6'a | 3.75 (dd, 12.0, 5.0) | 62.6 |
| 6'b | 3.95 (dd, 12.0, 2.0) | |
Note: The specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern can further aid in structural confirmation.
Application Note:
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental formula of this compound. Tandem Mass Spectrometry (MS/MS) experiments can be performed to study the fragmentation of the molecule, which is particularly useful for confirming the structure of the aglycone and the glycosidic moiety.
Experimental Protocol:
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
High-resolution analyzer (e.g., Time-of-Flight - TOF, or Orbitrap)
Reagents:
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for enhancing ionization)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the µg/mL range) in a suitable solvent like methanol or acetonitrile.
-
Acidify the solution slightly with formic acid (e.g., 0.1%) for positive ion mode or add a small amount of ammonium hydroxide (B78521) for negative ion mode to enhance ionization.
-
-
Infusion and Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.
-
Perform HRMS analysis to determine the accurate mass and elemental composition.
-
Conduct MS/MS experiments on the parent ion to obtain the fragmentation pattern.
-
Mass Spectrometry Data for this compound:
| Ionization Mode | Ion | m/z (Observed) | Formula |
| Positive ESI-HRMS | [M+Na]⁺ | 424.1042 | C₁₇H₂₃NNaO₈S |
Major Fragmentation Pathways: A common fragmentation pathway for glycosides involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety (162 Da for a hexose). The resulting fragment ion corresponds to the aglycone part of the molecule.
Logical Relationship of this compound Fragmentation
Caption: Simplified fragmentation pathway of this compound in MS/MS.
Conclusion
The spectroscopic techniques detailed in this document provide a comprehensive toolkit for the analysis of this compound. The application of HPLC-UV, IR, NMR, and MS allows for the unambiguous identification, structural elucidation, and quantification of this natural product, which are essential steps in its further investigation for potential applications in drug discovery and development.
References
Application Notes and Protocols for the Determination of Xanthiside Dosage in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively documents the biological activities of extracts from Xanthium strumarium, the plant from which xanthiside (B11928732) is isolated. However, as of the current date, there are no publicly available in vitro or in vivo studies specifically investigating the biological activity or therapeutic dosage of isolated this compound. The following application notes and protocols are therefore intended as a comprehensive guide on how to approach the determination of an appropriate in vivo dosage for this compound, based on general principles of pharmacology and preclinical drug development, and contextual data from studies on Xanthium strumarium extracts.
Introduction to this compound
This compound is a heterocyclic glucoside that has been isolated from the fruits of Xanthium pungens and Xanthium strumarium. The structure of this compound was determined through various spectroscopic methods. While the plant source, Xanthium strumarium, has been investigated for a range of pharmacological properties, including anti-inflammatory, antioxidant, and diuretic effects, the specific biological activities of purified this compound remain uncharacterized.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO₈S |
| Molecular Weight | 401.43 g/mol |
| CAS Number | 866366-86-1 |
| Source | Fruits of Xanthium pungens and Xanthium strumarium |
Contextual In Vivo Data from Xanthium strumarium Extracts
While no specific dosage for this compound has been established, studies on crude extracts of Xanthium strumarium can provide a preliminary, albeit indirect, reference point for designing dose-ranging studies. It is crucial to note that the concentration of this compound in these extracts is unknown, and the observed effects are likely due to a combination of various bioactive compounds.
Table of In Vivo Studies on Xanthium strumarium Extracts:
| Animal Model | Extract Type | Administration Route | Dosage Range | Observed Effects | Reference |
| Albino Rats | Petroleum Ether, Chloroform, Alcoholic | Oral | 200 mg/kg | Diuretic activity was noted with the petroleum ether extract. | |
| Rats | Methanol (from seedlings and mature plants) | Oral | 0.1% and 0.5% of body weight/day | Toxicity, including mortality and liver damage, was observed, particularly with seedling extracts. | |
| Mice | 50% Ethanolic (leaves) | Intraperitoneal | 100, 300, and 1000 mg/kg | Antitrypanosomal effects were seen at 100 and 300 mg/kg, while 1000 mg/kg was toxic. | |
| Rats | Aqueous (fruits) | Oral | Not specified | Exhibited anti-inflammatory and antinociceptive activities. | |
| Albino Rats | Methanolic (leaves) | Oral | 200 mg/kg and 400 mg/kg | Investigated for antidiabetic potential. |
Important Note on Toxicity: Xanthium strumarium has known toxicity, which has been linked to compounds such as atractyloside (B1665827) and carboxyatractyloside. These compounds can cause significant liver damage. Therefore, any in vivo study involving compounds derived from this plant must proceed with extreme caution, starting with acute toxicity studies.
Proposed Experimental Workflow for this compound Dosage Determination
The following diagram outlines a logical workflow for a researcher to determine the appropriate in vivo dosage for this compound, starting from the necessary foundational in vitro studies.
Caption: Experimental workflow for determining in vivo dosage of this compound.
Detailed Protocols
Protocol 1: In Vitro Biological Activity and Cytotoxicity Assessment
Objective: To determine the biological activity and cytotoxic profile of this compound in a relevant cell line.
Materials:
-
This compound (purified)
-
Relevant cell line (e.g., RAW 264.7 macrophages for anti-inflammatory studies)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) for inducing inflammation
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for cytokines (e.g., TNF-α, IL-6)
-
MTT or similar viability assay kit
Procedure:
-
Cell Culture: Culture the selected cell line according to standard protocols.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.
-
In Vitro Anti-inflammatory Assay:
-
Seed cells in 96-well plates and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Measure the production of NO in the supernatant using the Griess reagent.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.
-
-
Dose-Response and IC50 Calculation: Plot the percentage inhibition of NO or cytokine production against the log concentration of this compound. Calculate the IC50 value (the concentration that causes 50% inhibition).
-
Cytotoxicity Assay:
-
Seed cells in a 96-well plate.
-
Treat the cells with the same concentrations of this compound used in the activity assays for 24-48 hours (without LPS stimulation).
-
Perform an MTT assay to assess cell viability.
-
Determine the concentration of this compound that does not significantly affect cell viability.
-
Protocol 2: Acute Oral Toxicity Study
Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in a rodent model, following a method such as the OECD 423 guideline.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Healthy, young adult rodents (e.g., Swiss albino mice or Wistar rats), typically females.
-
Oral gavage needles.
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 5 days before the experiment.
-
Dosing:
-
Start with a single animal at a starting dose (e.g., 300 mg/kg, or a lower dose if in vitro data suggests high potency).
-
Administer this compound orally via gavage.
-
Observe the animal closely for the first few hours and then periodically for 14
-
Application of Xanthiside in Metabolomics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthiside, a glycoside derivative of a xanthine (B1682287) compound, is emerging as a molecule of interest in pharmacological and metabolomic research. While direct metabolomic studies on this compound are not yet widely published, its structural similarity to xanthine and its derivatives suggests a significant potential to modulate key metabolic pathways. Xanthine and its related compounds are central to purine (B94841) metabolism and have been shown to possess antioxidant and anti-inflammatory properties.[1][2] This application note outlines a hypothetical framework and detailed protocols for investigating the metabolomic footprint of this compound, focusing on its anticipated effects on purine metabolism, cellular stress responses, and related metabolic pathways.
The enzyme xanthine oxidase (XO) is a critical component of the purine catabolism pathway, responsible for the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[3][4] Dysregulation of this pathway is associated with various pathological conditions, including hyperuricemia, gout, and oxidative stress-induced tissue damage, due to the production of reactive oxygen species (ROS) during the enzymatic reaction.[4] Natural compounds that inhibit xanthine oxidase have demonstrated significant antioxidant effects. Given its structure, this compound is hypothesized to interact with this pathway, potentially modulating XO activity and influencing the cellular metabolome.
Metabolomics provides a powerful platform to comprehensively map the biochemical changes induced by this compound. By employing techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify a wide array of small molecule metabolites. This allows for the elucidation of this compound's mechanism of action, the identification of novel biomarkers of its activity, and a deeper understanding of its potential therapeutic applications. The following protocols and visualizations provide a robust starting point for researchers aiming to explore the metabolomic impact of this compound.
Data Presentation: Anticipated Metabolomic Changes
The following table summarizes the hypothetical quantitative changes in key metabolites following treatment with this compound, based on the known effects of related xanthine compounds and xanthine oxidase inhibitors.
| Metabolic Pathway | Key Metabolites | Expected Change with this compound | Rationale |
| Purine Catabolism | Hypoxanthine | Increase | Potential inhibition of Xanthine Oxidase (XO) would lead to the accumulation of its substrate. |
| Xanthine | Increase/Decrease | Dependent on the specific inhibitory action on the conversion from hypoxanthine and to uric acid. | |
| Uric Acid | Decrease | Inhibition of XO would reduce the final product of purine breakdown in humans. | |
| Allantoin (B1664786) | Decrease | In species with uricase, decreased uric acid would lead to lower allantoin levels. | |
| Purine Salvage Pathway | Inosine Monophosphate (IMP) | Increase | Increased availability of hypoxanthine could drive the salvage pathway. |
| Adenosine Monophosphate (AMP) | Increase | Potential feedback regulation and interconversion within the purine nucleotide pool. | |
| Guanosine Monophosphate (GMP) | Increase | Potential feedback regulation and interconversion within the purine nucleotide pool. | |
| Oxidative Stress Markers | 8-oxoguanine | Decrease | Reduced ROS production from XO activity would lead to less oxidative damage to nucleic acids. |
| Malondialdehyde (MDA) | Decrease | Reduced lipid peroxidation due to decreased oxidative stress. | |
| Glutathione (GSH/GSSG ratio) | Increase | Enhanced antioxidant capacity and regeneration of reduced glutathione. | |
| Inflammatory Markers | Prostaglandin E2 (PGE2) | Decrease | Anti-inflammatory effects may lead to reduced pro-inflammatory eicosanoids. |
| Tryptophan | Modulated | Tryptophan metabolism is linked to inflammation via the kynurenine (B1673888) pathway. | |
| Kynurenine | Modulated | Changes in the kynurenine/tryptophan ratio can indicate altered inflammatory status. |
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To prepare biological samples for metabolomic analysis after this compound treatment.
Materials:
-
Cell line of interest (e.g., HT29 colorectal cancer cells for inflammation studies, or a relevant cell line for a specific disease model)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Centrifuge tubes
Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates or 10 cm dishes) and grow to 80-90% confluency.
-
Prepare working solutions of this compound in a complete culture medium at various concentrations (e.g., 1, 10, 50 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium or vehicle control to the respective wells/dishes.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Following incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well of a 6-well plate (or an appropriate volume for other plate sizes) to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
Untargeted Metabolomics using LC-MS
Objective: To obtain a global profile of metabolic changes induced by this compound.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Protocol:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of 50% methanol.
-
Vortex and centrifuge to remove any insoluble material.
-
Transfer the supernatant to LC-MS vials.
-
Inject a small volume (e.g., 5 µL) of the sample onto the C18 column.
-
Perform a chromatographic separation using a gradient of Mobile Phase A and B. A typical gradient might be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Acquire mass spectra in both positive and negative ionization modes over a mass range of m/z 50-1000.
-
Perform data-dependent MS/MS fragmentation to aid in metabolite identification.
-
Process the raw data using appropriate software for peak picking, alignment, and normalization.
-
Identify metabolites by comparing retention times and MS/MS spectra to metabolite databases (e.g., HMDB, METLIN).
-
Perform statistical analysis (e.g., t-test, ANOVA, PCA, PLS-DA) to identify significantly altered metabolites between this compound-treated and control groups.
Mandatory Visualizations
Caption: Workflow for investigating the metabolomic effects of this compound.
Caption: this compound's potential modulation of the purine catabolism pathway.
References
- 1. Synthesis and evaluation of antioxidant activity of some new benzylidene-thiazolidine-xanthine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthones as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Xanthiside Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for measuring the cellular uptake of Xanthiside. Understanding the rate and mechanism of uptake is crucial for evaluating its bioavailability, efficacy, and potential mechanisms of action. The following sections outline several common techniques, present hypothetical data in structured tables, and provide detailed experimental procedures.
Introduction to Cellular Uptake Mechanisms
The entry of this compound into cells can occur through various mechanisms, including passive diffusion, facilitated diffusion via transport proteins, and active transport processes like endocytosis.[1][2] The physicochemical properties of this compound, such as its size, charge, and lipophilicity, will influence the predominant uptake pathway.[1] Common endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][2]
Experimental Techniques for Measuring this compound Uptake
Several robust methods can be employed to quantify the cellular uptake of this compound. The choice of technique will depend on factors such as the availability of labeled this compound, the required sensitivity, and the specific research question.
Fluorescence-Based Assays
Fluorescence-based methods are widely used for their high sensitivity and suitability for high-throughput screening and microscopic visualization. These assays typically involve a fluorescently labeled version of this compound or a fluorescent probe that responds to intracellular this compound levels.
Application Notes:
-
High-Throughput Screening: Plate reader-based assays are ideal for screening compound libraries that may inhibit or enhance this compound uptake.
-
Visualization of Uptake: Confocal microscopy allows for the visualization of intracellular localization and trafficking of fluorescently labeled this compound.
-
Quantitative Analysis: Flow cytometry can provide quantitative data on the percentage of cells that have taken up the fluorescent compound and the relative amount per cell.
Radiometric Assays
Radiometric assays, using radiolabeled this compound (e.g., with ³H or ¹⁴C), are considered a gold standard for quantifying drug uptake due to their high sensitivity and specificity.
Application Notes:
-
High Sensitivity: This method is capable of detecting very low levels of intracellular this compound.
-
Kinetic Studies: Well-suited for determining kinetic parameters of uptake, such as Vmax and Km.
-
Requires Specialized Handling: The use of radioisotopes necessitates appropriate safety precautions and licensing.
Mass Spectrometry (MS)-Based Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for quantifying unlabeled this compound within cells.
Application Notes:
-
Label-Free Detection: Eliminates the need for modifying the compound with a fluorescent or radioactive tag, which could alter its uptake characteristics.
-
High Specificity: Provides unambiguous identification and quantification of the parent compound and its metabolites.
-
Complex Sample Analysis: Can measure intracellular concentrations even in the presence of complex biological matrices.
Data Presentation
Quantitative data from uptake experiments should be summarized in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Hypothetical Quantification of this compound Uptake by Different Cell Lines using Fluorescence-Based Assay
| Cell Line | Treatment | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Cell Line A | This compound (10 µM) | 30 | 15,234 | ± 876 |
| Cell Line A | This compound (10 µM) | 60 | 28,987 | ± 1,234 |
| Cell Line B | This compound (10 µM) | 30 | 8,754 | ± 543 |
| Cell Line B | This compound (10 µM) | 60 | 16,432 | ± 987 |
| Control | Vehicle | 60 | 512 | ± 45 |
Table 2: Hypothetical Intracellular Concentration of this compound Measured by LC-MS/MS
| Cell Line | Treatment Concentration (µM) | Incubation Time (hr) | Intracellular Concentration (pmol/10⁶ cells) | Standard Deviation |
| Cell Line A | 1 | 1 | 25.6 | ± 2.1 |
| Cell Line A | 10 | 1 | 245.8 | ± 15.7 |
| Cell Line B | 1 | 1 | 12.3 | ± 1.5 |
| Cell Line B | 10 | 1 | 118.9 | ± 9.8 |
| Control | 0 | 1 | < 0.1 | - |
Experimental Protocols
The following are detailed, generalized protocols for measuring this compound uptake. These should be optimized for the specific cell type and experimental conditions.
Protocol 1: Fluorescently Labeled this compound Uptake Assay using a Plate Reader
Materials:
-
Fluorescently labeled this compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Compound Preparation: Prepare a stock solution of fluorescently labeled this compound and dilute it to the desired final concentrations in serum-free cell culture medium.
-
Cell Treatment: Remove the culture medium from the wells and wash the cells once with warm PBS. Add the this compound-containing medium to the wells. Include wells with vehicle control.
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 15, 30, 60, 120 minutes).
-
Termination of Uptake: Remove the treatment medium and wash the cells three times with ice-cold PBS to stop the uptake process.
-
Cell Lysis: Add a suitable lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Fluorescence Measurement: Measure the fluorescence intensity of the lysate in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Normalization: To account for variations in cell number, perform a protein quantification assay (e.g., BCA assay) on the cell lysates. Normalize the fluorescence intensity to the protein concentration.
Protocol 2: Radiolabeled this compound Uptake Assay
Materials:
-
Radiolabeled this compound (e.g., [³H]-Xanthiside)
-
Cell culture medium
-
PBS
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Compound Preparation: Prepare working solutions of radiolabeled this compound in uptake buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentrations.
-
Uptake Initiation: Remove the culture medium, wash the cells with warm uptake buffer, and then add the radiolabeled this compound solution to each well.
-
Incubation: Incubate the plates at 37°C for various time points. To determine non-specific binding, perform a parallel experiment at 4°C.
-
Uptake Termination: Aspirate the radioactive solution and rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate for at least 30 minutes.
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of this compound taken up by the cells by comparing the counts to a standard curve. Normalize the data to the protein content of each well.
Protocol 3: LC-MS/MS Quantification of Intracellular this compound
Materials:
-
Unlabeled this compound
-
Cell culture medium
-
PBS
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different durations as described in the previous protocols.
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Cell Detachment: Add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Cell Counting and Lysis: Centrifuge the cell suspension to pellet the cells. Remove the supernatant and resuspend the pellet in a known volume of PBS. Count an aliquot of the cells. Centrifuge the remaining cells again, remove the supernatant, and add a precise volume of ice-cold extraction solvent (e.g., 80% methanol (B129727) or acetonitrile containing an internal standard) to the cell pellet to lyse the cells and precipitate proteins.
-
Extraction: Vortex the samples vigorously and incubate on ice for 20 minutes.
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Calculation: Calculate the intracellular concentration of this compound based on the known number of cells and the volume of the extraction solvent.
Visualization of Workflows and Pathways
Experimental Workflow for Cellular Uptake Assay
Caption: Generalized workflow for measuring this compound cellular uptake.
Hypothetical Signaling Pathway for this compound Uptake
The cellular uptake of glycosides can be mediated by various transport proteins. The following diagram illustrates a hypothetical signaling pathway where this compound uptake is facilitated by a transporter, which may be regulated by intracellular signaling cascades.
Caption: Hypothetical signaling pathway for this compound uptake.
References
Troubleshooting & Optimization
Technical Support Center: Improving Xanthiside Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Xanthiside in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a heterocyclic glucoside derived from plants of the Xanthium genus, such as Xanthium strumarium. It has garnered interest for its potential anti-inflammatory and antioxidant properties. However, like many natural compounds, this compound exhibits poor solubility in aqueous solutions, which is a critical requirement for most in vitro assays to ensure accurate and reproducible results.
Q2: In which common laboratory solvents is this compound soluble?
While precise quantitative data is limited in publicly available literature, this compound is generally reported to be soluble in several organic solvents. The table below summarizes the known solubility characteristics.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Reported this compound Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble |
| Ethanol (B145695) (EtOH) | C₂H₅OH | 46.07 | Soluble |
| Methanol (B129727) (MeOH) | CH₃OH | 32.04 | Soluble |
| Pyridine | C₅H₅N | 79.1 | Soluble |
| Water | H₂O | 18.02 | Poorly soluble |
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What can I do?
This phenomenon, often called "crashing out," is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or lower, as higher concentrations can be cytotoxic.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Gentle Warming: Briefly warm the aqueous medium to 37°C before slowly adding the this compound stock solution while vortexing.
-
Use of Surfactants: Consider the use of a low concentration of a biocompatible surfactant, such as Tween® 80, in your final dilution medium.
-
Co-solvents: In some instances, a combination of solvents can improve solubility. However, this requires careful validation to ensure the co-solvent system does not interfere with the assay.
Q4: Are there any alternatives to DMSO for dissolving this compound?
Yes, ethanol and methanol are also reported as solvents for this compound. However, they tend to be more volatile and can be more cytotoxic than DMSO at similar concentrations. If you use an alternative solvent, it is crucial to include a vehicle control in your experiments to account for any solvent-specific effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Undissolved particles in the stock solution | Insufficient solvent volume or inadequate mixing. | Add a small, precise amount of additional solvent and continue to vortex or sonicate. If particles persist, the compound may have reached its solubility limit in that solvent. |
| Precipitation upon dilution into aqueous buffer or medium | The compound's solubility in the final aqueous environment is exceeded. | Lower the final concentration of this compound. Add the DMSO stock solution to the aqueous solution dropwise while vortexing to facilitate mixing. Consider using a carrier protein like bovine serum albumin (BSA) in the buffer, if compatible with the assay. |
| Inconsistent or non-reproducible experimental results | Variability in the preparation of the this compound solution or precipitation during the experiment. | Prepare a fresh stock solution for each experiment. Visually inspect for any precipitation before and during the assay. Ensure the final DMSO concentration is consistent across all experiments. |
| Observed cytotoxicity in cell-based assays | The concentration of the organic solvent (e.g., DMSO) is too high, or the compound itself is cytotoxic. | Perform a dose-response experiment with the solvent alone to determine its toxicity threshold in your specific cell line. Keep the final solvent concentration well below this limit (typically ≤0.5%). If cytotoxicity persists at low solvent concentrations, it is likely due to the activity of this compound itself. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 401.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock solution.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 401.43 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 249.1 µL
-
-
Dissolution: Add 249.1 µL of anhydrous DMSO to the tube containing the this compound.
-
Mixing: Tightly cap the tube and vortex for 1-2 minutes.
-
Sonication (if necessary): If particles are still visible, sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution: Prepare a 1:10 intermediate dilution of the 10 mM stock solution by adding 10 µL of the stock to 90 µL of DMSO. This will result in a 1 mM solution. Vortex gently to mix.
-
Final Dilution: Prepare the 100 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium. This creates a 1:100 dilution and results in a final DMSO concentration of 0.1%.
-
Mixing: Immediately vortex the working solution gently to ensure homogeneity and prevent precipitation.
-
Application: Use the freshly prepared working solution for your in vitro experiment promptly.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for this compound Solution Preparation.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Extracts from Xanthium strumarium, the plant source of this compound, have been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[1][2][3] The diagram below illustrates the proposed mechanism of action.
Caption: Proposed Anti-inflammatory Mechanism of this compound.
References
- 1. Methanol extract of Xanthium strumarium L. possesses anti-inflammatory and anti-nociceptive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthii fructus inhibits inflammatory responses in LPS-stimulated RAW 264.7 macrophages through suppressing NF-κB and JNK/p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDK1 in NF-κB signaling is a target of Xanthium strumarium methanolic extract-mediated anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Xanthiside Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Xanthiside concentration for cell viability experiments. Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data interpretation resources to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A typical starting range would be from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 10 nM to 100 µM) using serial dilutions.[1][2] This wide range helps in identifying the concentration at which the compound starts to show an effect and the concentration at which it becomes toxic to the cells.
Q2: How long should I incubate my cells with this compound before assessing cell viability?
A2: The incubation time is a critical parameter and can vary depending on the cell type and the expected mechanism of action of this compound. A common starting point is to perform a time-course experiment, for instance, incubating the cells for 24, 48, and 72 hours.[2] This will help determine if the cytotoxic or anti-proliferative effects are time-dependent.
Q3: Which cell viability assay is most suitable for testing this compound?
A3: The choice of assay depends on the suspected mechanism of this compound.
-
MTT or WST-1 assays: These are good starting points as they measure metabolic activity, which is often correlated with cell viability.[3][4]
-
LDH assay: This assay is suitable if you suspect this compound causes cell membrane damage and necrosis, as it measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[5][6][7]
-
Live/Dead Staining: This fluorescence-based method provides a direct visualization and quantification of live and dead cells based on membrane integrity.[8][9][10]
It is often recommended to use two different types of assays to confirm the results.[11]
Q4: My cell viability results are not consistent across experiments. What could be the cause?
A4: Inconsistent results can stem from several factors, including variations in cell seeding density, reagent preparation, incubation times, and the passage number of the cells.[12][13] Ensure that you are using a consistent protocol, and your cells are in a healthy, logarithmic growth phase.
Q5: How do I interpret the IC50 value for this compound?
A5: The IC50 (half-maximal inhibitory concentration) value represents the concentration of this compound required to inhibit a biological process (in this case, cell viability) by 50%. A lower IC50 value indicates a higher potency of the compound. You can calculate the IC50 by plotting a dose-response curve of this compound concentration versus percentage of cell viability.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the microplate. | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. |
| No dose-dependent effect of this compound observed | The concentration range tested is too narrow or not in the active range. The incubation time is too short. The compound may have precipitated out of solution. | Test a wider range of concentrations (e.g., from 1 nM to 200 µM). Perform a time-course experiment (24, 48, 72 hours). Visually inspect the wells for any precipitate after adding this compound. |
| High background in MTT/WST-1 assay | Contamination of reagents or culture medium. Phenol (B47542) red in the medium can interfere with absorbance readings. | Use fresh, sterile reagents. Use a background control (medium with MTT/WST-1 but no cells) and subtract this value from all readings. Consider using a phenol red-free medium for the assay. |
| Unexpected increase in cell viability at high this compound concentrations | This could be the "hook effect," particularly relevant for certain classes of compounds, where high concentrations can lead to non-productive binding. It could also be an artifact of the compound interfering with the assay chemistry. | Test a wider and lower concentration range. Run a control with this compound in cell-free medium to check for direct interaction with the assay reagents. |
| Discrepancy between different viability assays | The assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). This compound might be affecting one parameter more than the other. | This can provide valuable mechanistic insights. For example, if the MTT assay shows a decrease in viability but the LDH assay does not, it might suggest that this compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells). |
Data Presentation
Table 1: Hypothetical Effect of this compound on HeLa Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.9 | 95 ± 5.5 | 92 ± 5.8 |
| 5 | 92 ± 6.1 | 85 ± 4.7 | 78 ± 6.3 |
| 10 | 85 ± 5.4 | 72 ± 5.1 | 60 ± 5.5 |
| 25 | 65 ± 4.8 | 51 ± 4.9 | 42 ± 5.0 |
| 50 | 48 ± 5.0 | 35 ± 4.5 | 28 ± 4.7 |
| 100 | 30 ± 4.2 | 18 ± 3.9 | 12 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparison of IC50 Values of this compound in Different Cell Lines (48h Incubation)
| Cell Line | Assay Type | IC50 (µM) |
| HeLa | MTT | 26.5 |
| A549 | WST-1 | 32.8 |
| MCF-7 | LDH | 45.2 |
| Jurkat | Live/Dead Staining | 18.9 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[15]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[15]
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) into the culture medium.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-4).
-
After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the supernatant to a new 96-well plate and then adding the LDH reaction mixture.[16]
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes).[16]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[5]
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
Live/Dead Cell Staining
This protocol uses fluorescent dyes to differentiate live and dead cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Live/Dead staining kit (e.g., Calcein AM for live cells and Ethidium Homodimer-1 for dead cells)[9]
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells in a suitable culture vessel for microscopy (e.g., chamber slides or glass-bottom dishes) and treat with this compound as described previously.
-
After incubation, gently wash the cells with PBS.
-
Prepare the staining solution according to the kit's instructions by diluting the fluorescent dyes in PBS.[9]
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[10]
-
Visualize the cells using a fluorescence microscope with appropriate filters for the dyes used (e.g., FITC for Calcein AM and TRITC for Ethidium Homodimer-1).[10]
-
Live cells will fluoresce green, and dead cells will fluoresce red. Capture images for quantification.
Visualizations
Caption: Workflow for determining this compound's effect on cell viability.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. LIVE/DEAD Cell Imaging Kit (488/570) | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. cellbiologics.com [cellbiologics.com]
Troubleshooting unexpected results in Xanthiside assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Xanthiside in various biological assays. Given that this compound is a plant-derived glycoside, this guide addresses common challenges associated with natural product screening and provides strategies to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a heterocyclic glucoside isolated from plants of the Xanthium genus. While specific research on this compound is limited, related compounds from this genus, known as xanthanolides, have demonstrated a range of biological activities, including anti-inflammatory and antimicrobial properties. Therefore, assays investigating these effects are common applications for this compound.
Q2: I am observing high variability between replicate wells in my cell-based assay. What could be the cause?
A2: High variability with natural products like this compound can stem from several factors:
-
Solubility: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation.
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can lead to significant concentration differences between wells.
-
Cell Seeding Density: Uneven cell distribution during plating can result in well-to-well variations. Ensure a homogenous cell suspension before and during seeding.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate this compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
Q3: My this compound solution appears to lose activity over time. How can I ensure its stability?
A3: Natural products can be susceptible to degradation. For optimal stability, store this compound powder at -20°C. Prepare stock solutions in an appropriate solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working dilutions for each experiment from a thawed aliquot.
Q4: I am seeing unexpected cytotoxicity at concentrations where I expect to see a specific biological effect. What should I do?
A4: Unforeseen cytotoxicity is a common issue when screening natural products. It is crucial to perform a cytotoxicity assay in parallel with your functional assay. This will help you determine the concentration range where this compound is non-toxic to your cells. Assays such as MTT, XTT, or LDH release can be used to establish a therapeutic window for your experiments.
Troubleshooting Guides
Anti-Inflammatory Assays (e.g., Nitric Oxide Production in Macrophages)
Issue: Inconsistent or no inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh this compound dilutions for each experiment. Minimize exposure of the compound to light and elevated temperatures. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration. Test a wide range of concentrations (e.g., 0.1 µM to 100 µM). |
| Cell Health Issues | Ensure macrophage viability is high (>95%) before stimulation. Check for signs of stress or contamination in your cell cultures. |
| LPS Stimulation Inefficiency | Verify the activity of your LPS stock. Include a positive control (e.g., a known inhibitor of NO production) to confirm the assay is working correctly. |
| Interference with Griess Reagent | Some compounds can interfere with the Griess assay. To check for this, add this compound to cell-free media with a known amount of nitrite (B80452) and measure the absorbance. |
Hypothetical Data: Dose-Response of this compound on NO Production
| This compound (µM) | NO Production (% of Control) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 | 100 |
| 1 | 95.2 | 98.5 |
| 5 | 75.8 | 97.1 |
| 10 | 52.3 | 95.6 |
| 25 | 28.1 | 85.2 |
| 50 | 15.6 | 60.3 |
| 100 | 12.1 | 35.7 |
This table illustrates that this compound inhibits NO production in a dose-dependent manner, with significant cytotoxicity observed at concentrations above 25 µM.
Experimental Workflow: Nitric Oxide (NO) Inhibition Assay
Technical Support Center: Working with Xanthiside in Experimental Media
Welcome to the technical support center for Xanthiside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound to prevent precipitation in experimental media. Given that this compound is a specialized heterocyclic glucoside, this guide provides best practices based on the handling of similar compounds and general laboratory procedures for poorly soluble agents.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your experimental media can lead to inaccurate results and loss of valuable time and resources. This guide will help you troubleshoot and prevent this common issue.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | The compound's solubility limit in the aqueous media has been exceeded. Rapid change in solvent polarity. | - Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity. - Perform a stepwise dilution: first, create an intermediate dilution in a small volume of media or PBS, then add this to the final volume. - Add the this compound stock solution to the media while gently vortexing or stirring to ensure rapid and even distribution. |
| Precipitation in media over time (e.g., during incubation). | The compound is degrading or has low stability in the aqueous environment at the experimental temperature or pH. | - Prepare fresh dilutions of this compound in media for each experiment. - For long-term experiments, consider replenishing the media with freshly prepared this compound at appropriate intervals. - Evaluate the pH of your final solution; stability of similar glycosides can be pH-dependent. Adjusting the pH (if compatible with your experiment) may improve stability. |
| Cloudiness or precipitate observed in the stock solution. | The stock solution is too concentrated, has been stored improperly, or has undergone freeze-thaw cycles. | - Prepare stock solutions at a concentration known to be soluble. If solubility is unknown, perform a solubility test with small amounts. - Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. - Before use, allow the stock solution to fully equilibrate to room temperature and vortex gently to ensure it is completely dissolved. |
| Inconsistent experimental results. | Inaccurate concentration due to precipitation or degradation. | - Visually inspect your solutions for any signs of precipitation before each use. - If precipitation is suspected, centrifuge the solution and measure the concentration of the supernatant to determine the actual amount in solution. - Always include a vehicle control (e.g., media with the same final concentration of DMSO) in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: While specific solubility data for this compound is not widely published, for many heterocyclic glycosides, Dimethyl Sulfoxide (B87167) (DMSO) is an effective solvent.[1][2][3] It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in a minimal amount of DMSO to achieve a high concentration (e.g., 10-50 mM). Ensure the powder is completely dissolved by vortexing. Gentle warming in a water bath (up to 37°C) may aid dissolution.
Q3: How do I store this compound stock solutions?
A3: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize exposure to air and moisture. Store these aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, as this can lead to compound precipitation and degradation.[4]
Q4: What is the maximum recommended concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in your cell culture medium should typically not exceed 0.5%.[4] However, the tolerance to DMSO can be cell-line specific. It is advisable to run a vehicle control experiment to determine the maximum DMSO concentration your cells can tolerate without affecting viability or function.
Q5: My this compound is precipitating when I add it to my media. What should I do?
A5: This is a common issue with compounds that have low aqueous solubility. To prevent this:
-
Use a lower final concentration of this compound.
-
Perform a serial dilution. First, dilute your DMSO stock solution in a small volume of pre-warmed media, and then add this intermediate dilution to your final volume of media.
-
Add the stock solution dropwise to the final volume of media while gently stirring. This helps to avoid localized high concentrations that can lead to immediate precipitation.
Q6: How stable is this compound in aqueous media?
A6: The stability of this compound in aqueous media has not been extensively reported. However, similar glycoside compounds can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[5] It is best practice to prepare fresh working solutions for each experiment and to minimize the time the compound is in the aqueous media before being used.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh out the required amount of this compound powder using an analytical balance.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration. The formula is: Volume (L) = (Mass (g) / Molecular Weight of this compound ( g/mol )) / 0.010 (mol/L)
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Objective: To prepare a final working solution of this compound in an aqueous cell culture medium while avoiding precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or appropriate containers
Methodology:
-
Determine the final concentration of this compound required for your experiment.
-
Thaw an aliquot of the 10 mM this compound stock solution and allow it to reach room temperature. Vortex gently to ensure it is fully dissolved.
-
Calculate the volume of the stock solution needed. For example, to make 10 mL of a 10 µM working solution:
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
(10,000 µM) * V1 = 100 µM*mL
-
V1 = 0.01 mL or 10 µL
-
-
Add the appropriate volume of pre-warmed cell culture medium to a sterile tube. For this example, add 9.99 mL of media.
-
While gently vortexing or stirring the medium, add the calculated volume of the this compound stock solution (10 µL) dropwise. This is a critical step to prevent localized high concentrations and subsequent precipitation.
-
Ensure the final concentration of DMSO is compatible with your experimental system (in this example, 0.1%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Potential Signaling Pathway Modulated by Natural Glycosides
Natural glycosides have been reported to influence various signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. While the specific pathways affected by this compound are not yet fully elucidated, a potential mechanism of action could involve the modulation of key signaling cascades like PI3K/Akt or MAPK/ERK, which are common targets for such compounds.
Caption: A potential signaling pathway that could be modulated by this compound.
Experimental Workflow for Preventing Precipitation
References
Technical Support Center: Method Refinement for Xanthiside Quantification
Welcome to the technical support center for the quantification of Xanthiside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for the quantification of this compound?
A1: For the quantification of this compound, a High-Performance Liquid Chromatography (HPLC) method coupled with an Ultraviolet (UV) detector is a robust and widely accessible starting point. For higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2]
Q2: How should I prepare my plant material for this compound extraction?
A2: Proper sample preparation is crucial for accurate quantification. A general procedure for plant material involves:
-
Drying: Dry the plant material to a constant weight to minimize water content, which can interfere with extraction efficiency.
-
Grinding: Grind the dried material into a fine powder to increase the surface area for solvent extraction.
-
Extraction: Use a suitable solvent such as methanol (B129727), ethanol, or a mixture of methanol/water.[3] Sonication or reflux extraction can enhance the extraction efficiency.
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter to remove particulate matter before HPLC or LC-MS analysis.
Q3: What are the critical parameters to consider for developing a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is crucial to ensure that the quantification of this compound is not affected by the presence of its degradation products.[4][5] Key considerations include:
-
Forced Degradation Studies: Subject this compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.
-
Chromatographic Specificity: The HPLC method must be able to separate the this compound peak from all potential degradation product peaks and any matrix components.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure the this compound peak is not co-eluting with any impurities.
Q4: I am observing poor peak shape and tailing in my HPLC analysis of this compound. What could be the cause?
A4: Poor peak shape can be caused by several factors. Common troubleshooting steps include:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the acidic or basic nature of this compound to maintain it in a single ionic form.
-
Column Overload: Reduce the concentration of the injected sample.
-
Column Contamination: Flush the column with a strong solvent to remove any adsorbed compounds.
-
Inappropriate Solvent for Sample Dissolution: Dissolve the sample in the mobile phase or a weaker solvent.
Q5: My LC-MS/MS signal for this compound is low. How can I improve the sensitivity?
A5: Low sensitivity in LC-MS/MS can be addressed by:
-
Optimizing Ionization Source Parameters: Adjust parameters such as spray voltage, gas flow rates, and temperature.
-
Tuning Mass Spectrometer Parameters: Optimize the collision energy and other parameters for the specific precursor-to-product ion transition of this compound.
-
Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the sample and remove interfering matrix components.
-
Mobile Phase Additives: The use of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve ionization efficiency.
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Injection issue | Check autosampler and syringe for proper functioning. |
| Detector issue | Ensure the detector lamp is on and functioning correctly. | |
| Incorrect mobile phase composition | Prepare fresh mobile phase and ensure correct proportions. | |
| Ghost Peaks | Contaminated mobile phase or glassware | Use fresh, high-purity solvents and clean glassware. |
| Carryover from previous injection | Run a blank injection to confirm carryover and clean the injector. | |
| Baseline Drift | Column temperature fluctuation | Use a column oven to maintain a stable temperature. |
| Mobile phase not equilibrated | Allow sufficient time for the column to equilibrate with the mobile phase. | |
| Contaminated column | Flush the column with a strong solvent. | |
| Irreproducible Retention Times | Fluctuation in mobile phase composition | Ensure accurate mixing of mobile phase components. Use a gradient proportioning valve test if available. |
| Inconsistent column temperature | Use a column oven. | |
| Column degradation | Replace the column if it has exceeded its lifetime. |
LC-MS/MS Method Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Ion Suppression or Enhancement | Matrix effects | Improve sample cleanup using SPE or LLE. Dilute the sample. |
| Co-eluting compounds | Optimize chromatographic separation to separate this compound from interfering compounds. | |
| High Background Noise | Contaminated solvent or system | Use high-purity LC-MS grade solvents. Clean the ion source. |
| Electrical interference | Check for proper grounding of the instrument. | |
| Poor Fragmentation | Incorrect collision energy | Optimize collision energy for the specific this compound transition. |
| Instability of precursor ion | Adjust source parameters to minimize in-source fragmentation. | |
| Inconsistent Quantitative Results | Unstable internal standard | Use a stable isotope-labeled internal standard if available. |
| Non-linear detector response | Check for detector saturation and dilute samples if necessary. |
Experimental Protocols
Proposed Stability-Indicating HPLC-UV Method for this compound Quantification
This protocol is a starting point and should be optimized and validated for your specific application.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of this compound standard (likely in the range of 254-350 nm).
3. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
4. Sample Preparation (from plant extract):
-
Accurately weigh the filtered and dried plant extract.
-
Dissolve the extract in methanol to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 30 minutes.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before injection.
Proposed LC-MS/MS Method for this compound Quantification in Biological Samples
This protocol is a starting point and requires optimization and validation.
1. Instrumentation:
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: To be determined by infusing a this compound standard to identify the precursor ion and the most abundant product ions.
4. Sample Preparation (from plasma):
-
To 100 µL of plasma, add an internal standard (ideally a stable isotope-labeled this compound).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Quantitative Data Summary
The following tables provide an example of how to structure the quantitative data obtained during method validation.
Table 1: HPLC-UV Method Validation Parameters (Example)
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Precision (% RSD) | ||
| - Intraday | < 2% | 1.2% |
| - Interday | < 3% | 1.8% |
| Limit of Detection (LOD) (µg/mL) | Report Value | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | Report Value | 0.7 |
Table 2: LC-MS/MS Method Validation Parameters (Example)
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range (ng/mL) | 0.1 - 100 | 0.1 - 100 |
| Accuracy (% Recovery) | 85 - 115% | 97.2% |
| Precision (% RSD) | ||
| - Intraday | < 15% | 5.6% |
| - Interday | < 15% | 8.3% |
| Limit of Quantification (LOQ) (ng/mL) | Report Value | 0.1 |
| Matrix Effect (%) | 85 - 115% | 92.1% |
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
References
Technical Support Center: Xanthiside Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Xanthiside extraction from its natural sources, primarily Xanthium species.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to low this compound yield during extraction?
A1: Low yields of this compound, a type of xanthanolide sesquiterpene lactone, can be attributed to several factors throughout the extraction and purification process. Key considerations include the quality and preparation of the plant material, the choice of extraction solvent and method, the parameters used during extraction (temperature, time, solvent-to-solid ratio), and the potential for degradation of the target compound. Inefficient purification techniques can also lead to significant loss of this compound.
Q2: Which plant parts and harvesting time are optimal for maximizing this compound content?
A2: The concentration of sesquiterpene lactones like this compound can vary depending on the plant part and its developmental stage. For many related compounds, the highest concentrations are found in the aerial parts, particularly in the leaves and flowering tops, during the full flowering stage.[1] Harvesting at this peak time is crucial for maximizing the starting material's potency.
Q3: What are the most effective solvents for this compound extraction?
A3: Xanthanolides are typically weak polar compounds. Therefore, solvents with weak to moderate polarity are generally most effective for their extraction.[2] Dichloromethane and chloroform (B151607) have been reported as effective for extracting xanthanolides.[2] Methanol and ethanol (B145695) are also commonly used and have shown good results in extracting phenolic and flavonoid compounds from Xanthium strumarium, which can be indicative of good performance for related compounds.[3] The choice of solvent is a critical parameter influencing extraction efficiency.
Q4: How can I prevent the degradation of this compound during the extraction process?
A4: this compound, like many other sesquiterpene lactones, can be sensitive to high temperatures, extreme pH levels, light, and oxygen. To minimize degradation, it is advisable to use lower extraction temperatures when possible. For instance, when using methods like Soxhlet extraction, it's important to control the temperature to avoid prolonged exposure to excessive heat. During solvent evaporation, employing a rotary evaporator under reduced pressure helps to keep the temperature low.[1] Storing both the crude extract and purified fractions at low temperatures (4°C or -20°C) in the dark is also recommended to prevent degradation.
Q5: What purification techniques are most suitable for isolating this compound?
A5: After obtaining the crude extract, purification is necessary to isolate this compound. A common and effective method is column chromatography. Macroporous resins can be used for initial enrichment of the extract. For finer purification, silica (B1680970) gel column chromatography is often employed, using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to elute the compounds. The fractions are typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and combine those containing pure this compound.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction that can lead to low yields and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Crude Extract | Improper Plant Material Preparation: The plant material may not be sufficiently dried or finely ground. | - Ensure the plant material is thoroughly dried to a constant weight to minimize water content. - Grind the dried material into a fine, uniform powder to maximize the surface area for solvent penetration. |
| Inappropriate Solvent Selection: The solvent may not have the optimal polarity to efficiently solubilize this compound. | - Refer to literature for solvents successfully used for xanthanolide extraction (e.g., dichloromethane, chloroform, ethanol, methanol). - Perform small-scale pilot extractions with different solvents to determine the most effective one for your specific plant material. | |
| Suboptimal Extraction Parameters: The extraction time, temperature, or solvent-to-solid ratio may be insufficient. | - Time: Increase the extraction time. For maceration, this could be from 24 to 72 hours. For ultrasound-assisted extraction, experiment with times from 10 to 40 minutes. - Temperature: For methods like ultrasound-assisted extraction, optimizing the temperature (e.g., 40-60°C) can enhance solubility and diffusion. However, avoid excessively high temperatures to prevent degradation. - Solvent-to-Solid Ratio: Increase the volume of solvent relative to the amount of plant material to ensure complete submersion and a favorable concentration gradient for mass transfer. | |
| Inefficient Extraction Method: The chosen extraction method may not be powerful enough to disrupt the plant cell walls effectively. | - Consider using more advanced and efficient techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve extraction efficiency and reduce extraction time. | |
| Good Crude Yield, but Low Final this compound Yield | Degradation of this compound: The compound may be degrading during extraction or solvent evaporation due to heat, pH instability, or light exposure. | - Thermal Degradation: Use a rotary evaporator at a controlled low temperature (e.g., below 45-50°C) and reduced pressure for solvent removal. - pH Instability: Maintain a neutral or slightly acidic pH during extraction and any subsequent aqueous washing steps. - Light and Oxygen Exposure: Protect the extract from direct light and store it under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage. |
| Inefficient Purification Strategy: The chromatographic method may not be effectively separating this compound from other co-extracted compounds. | - Column Chromatography Optimization: Optimize the stationary phase (e.g., silica gel) and the mobile phase (solvent system and gradient) for better separation. Use TLC or HPLC to guide the optimization. - Fraction Collection: Collect smaller fractions during column chromatography to improve the resolution of separation. - Multi-Step Purification: Consider a multi-step purification process, such as initial fractionation with a macroporous resin followed by silica gel column chromatography. | |
| Co-elution with Impurities: this compound may be co-eluting with other compounds that have similar polarities, leading to impure fractions and apparent low yield of the pure compound. | - Alternative Chromatographic Techniques: If standard silica gel chromatography is insufficient, consider other techniques like Sephadex LH-20 chromatography, which separates compounds based on molecular size and polarity. - Preparative HPLC: For high-purity isolation, preparative HPLC can be a very effective, albeit more expensive, option. |
Data on Extraction Parameters
The following tables summarize data on the extraction of compounds from Xanthium species. While not specific to this compound, the trends observed for total phenolic and flavonoid content can provide valuable guidance for optimizing this compound extraction.
Table 1: Effect of Extraction Method and Solvent on Yield and Total Phenolic Content from Xanthium strumarium
| Extraction Method | Solvent | Yield (%) | Total Phenolic Content (mg GAE/g extract) |
| Static Maceration | 80% Ethanol | 12.3 ± 0.5 | 64.51 ± 1.0 |
| Dynamic Maceration | 80% Ethanol | 14.1 ± 1.0 | 70.07 ± 1.6 |
| Soxhlet | 80% Ethanol | 19.3 ± 0.8 | 69.38 ± 1.3 |
| Static Maceration | 80% Methanol | 14.3 ± 0.3 | 93.68 ± 2.1 |
| Dynamic Maceration | 80% Methanol | 14.9 ± 1.3 | 78.23 ± 0.9 |
| Soxhlet | 80% Methanol | 26.4 ± 1.3 | 81.35 ± 1.3 |
| Static Maceration | Ethyl Acetate | 6.5 ± 0.4 | 21.98 ± 3.6 |
| Dynamic Maceration | Ethyl Acetate | 4.6 ± 0.6 | 27.19 ± 1.0 |
| Soxhlet | Ethyl Acetate | 6.9 ± 0.3 | 23.19 ± 0.3 |
| Static Maceration | Chloroform/Dichloromethane (1:1) | 6.2 ± 0.4 | 13.30 ± 0.8 |
| Dynamic Maceration | Chloroform/Dichloromethane (1:1) | 5.3 ± 0.2 | 18.85 ± 2.4 |
Data adapted from a study on phenolic compounds from Xanthium strumarium L.
Table 2: Influence of Ultrasound-Assisted Extraction (UAE) Parameters on Total Phenolic and Flavonoid Content from Xanthium spinosum
| Extraction Time (min) | Temperature (°C) | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) |
| 10 | 30 | 1.83 ± 0.04 | 2.59 ± 0.05 |
| 10 | 40 | 1.94 ± 0.03 | 2.45 ± 0.03 |
| 10 | 50 | 2.05 ± 0.02 | 2.38 ± 0.04 |
| 20 | 30 | 2.21 ± 0.03 | 2.89 ± 0.03 |
| 20 | 40 | 2.43 ± 0.02 | 3.12 ± 0.02 |
| 20 | 50 | 2.59 ± 0.04 | 3.01 ± 0.05 |
| 30 | 30 | 2.33 ± 0.05 | 3.25 ± 0.04 |
| 30 | 40 | 2.67 ± 0.03 | 3.48 ± 0.03 |
| 30 | 50 | 2.49 ± 0.02 | 3.33 ± 0.02 |
Data adapted from a study on Xanthium spinosum L. extracts. DW = Dry Weight, GAE = Gallic Acid Equivalents, QE = Quercetin Equivalents.
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for the extraction of this compound from Xanthium species using ultrasound.
-
Plant Material Preparation:
-
Dry the aerial parts of the Xanthium plant material at room temperature or in an oven at a low temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of a suitable solvent (e.g., 70% ethanol, methanol, or dichloromethane). This creates a 1:10 solid-to-solvent ratio.
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 50°C and sonicate for 40 minutes.
-
After sonication, cool the flask to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to separate the plant residue.
-
Wash the residue with a small amount of the extraction solvent and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
2. Purification of this compound by Column Chromatography
This protocol provides a general method for the purification of this compound from a crude extract.
-
Preparation of the Column:
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like hexane (B92381).
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle and the excess solvent to drain until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a suitable solvent, adding the silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the prepared silica gel column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or linear gradient. For example, you could use gradients of 9:1, 8:2, 7:3, etc., hexane:ethyl acetate.
-
Collect the eluate in separate fractions (e.g., 10-20 mL each) in test tubes or vials.
-
-
Analysis and Pooling of Fractions:
-
Monitor the separation by spotting a small amount of each fraction onto a TLC plate and developing it in an appropriate solvent system.
-
Visualize the spots under UV light or by using a staining reagent.
-
Combine the fractions that contain the pure this compound (as determined by TLC or HPLC analysis).
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Biosynthesis Pathway of Xanthanolides
The following diagram illustrates the proposed biosynthetic pathway leading to the formation of xanthanolides, the class of compounds to which this compound belongs.
References
- 1. Effect of extraction conditions on antioxidant activities of Xanthium strumarium L. sprouts extracts | E3S Web of Conferences [e3s-conferences.org]
- 2. Effect of extraction methods on yield, phytochemical constituents and antioxidant activity of <i>Withania somnifera</i> - Arabian Journal of Chemistry [arabjchem.org]
- 3. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Xanthiside
Welcome to the technical support center for Xanthiside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation, with a focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a heterocyclic glucoside isolated from plants of the Xanthium genus. While research on this compound is ongoing, related compounds from Xanthium species have demonstrated anti-inflammatory and anticancer properties.[1] Therefore, this compound is often investigated for its potential therapeutic effects in these areas.
Q2: How should I properly store and handle this compound to ensure its stability?
To maintain its integrity, this compound should be stored at -20°C.[2] Before use, it is recommended to centrifuge the vial to ensure maximum recovery of the product.[3] For experiments, prepare fresh solutions and avoid repeated freeze-thaw cycles.
Q3: My experimental results with a new batch of this compound are inconsistent with previous batches. What could be the cause?
Batch-to-batch variability is a common issue with natural products and can stem from several factors, including:
-
Purity differences: Even minor variations in purity can affect biological activity.
-
Presence of impurities: Different impurity profiles between batches can lead to off-target effects.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
It is crucial to perform quality control checks on each new batch to ensure consistency.
Q4: What are the recommended quality control (QC) procedures for a new batch of this compound?
For each new batch, it is essential to verify its identity, purity, and concentration. Recommended QC analyses include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Inflammatory Activity
Problem: You observe a significant difference in the anti-inflammatory effect of a new batch of this compound compared to a previous one in your cell-based assay (e.g., measurement of NO, TNF-α, or IL-6).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Purity Variation | Run an HPLC analysis on both the old and new batches to compare their purity profiles. | Consistent purity levels (e.g., >98%) between batches. |
| Bioactivity Difference | Perform a dose-response experiment with both batches to compare their IC50 values. | Similar IC50 values, indicating comparable biological activity. |
| Compound Degradation | Check the storage conditions and age of the compound. If in doubt, use a freshly opened vial. | Consistent results with a new, properly stored sample. |
| Assay Variability | Include positive and negative controls in your experiment to ensure the assay is performing as expected. | Controls should yield consistent and reproducible results. |
Issue 2: Unexpected Cytotoxicity in Cancer Cell Lines
Problem: A new batch of this compound shows significantly higher cytotoxicity at concentrations that were previously non-toxic.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Toxic Impurities | Analyze the impurity profile of the new batch using HPLC-MS. | The impurity profile should be comparable to previous batches with no new significant peaks. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to your cells. | The vehicle control should show no significant cytotoxicity. |
| Incorrect Concentration | Verify the concentration of your stock solution. If possible, re-weigh and prepare a fresh stock. | A freshly prepared and accurately concentrated stock should yield reproducible results. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for determining the purity of a this compound sample.
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30-35 min: 95% to 5% B35-40 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in methanol (B129727) to a concentration of 1 mg/mL. |
Protocol 2: General Procedure for 1H-NMR Analysis
This protocol outlines the general steps for acquiring a proton NMR spectrum to confirm the identity of this compound.
| Parameter | Specification |
| Solvent | Deuterated methanol (CD3OD) or DMSO-d6 |
| Concentration | 5-10 mg of this compound in 0.5-0.7 mL of solvent |
| Instrument | 400 MHz or higher NMR spectrometer |
| Acquisition | Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio. |
| Referencing | The residual solvent peak is used as an internal standard. |
Visualizations
Signaling Pathways
While the exact signaling pathways modulated by this compound are still under investigation, related compounds have been shown to affect key inflammatory and cancer-related pathways such as NF-κB and MAPK.
Caption: Potential inhibition of the NF-κB pathway by this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Xanthiside in Experiments
Welcome to the technical support center for researchers utilizing Xanthiside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments that minimize off-target effects, ensuring the reliability and reproducibility of your results. Given that this compound is a natural product isolated from Xanthium strumarium, a plant known to produce compounds with a wide range of biological activities, careful experimental design is crucial to distinguish on-target from off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a particular concern for a natural product-derived compound like this compound?
A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. These interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the modulation of the intended target. For natural products like this compound, which originates from a plant genus (Xanthium) known for producing a variety of bioactive molecules (including those with cytotoxic, antibacterial, and anti-inflammatory properties), the risk of off-target effects can be pronounced. The complex chemical structure of such compounds may allow them to bind to multiple, unrelated proteins.
Q2: I'm observing high cytotoxicity in my cell-based assay with this compound, even at low concentrations. How can I determine if this is an on-target or off-target effect?
A2: High cytotoxicity at low concentrations can be a hallmark of a potent on-target effect, but it can also signal significant off-target toxicity. To differentiate between these possibilities, a multi-pronged approach is recommended:
-
Orthogonal Assays: Employ an alternative method to assess the on-target effect that is less reliant on cell viability. For instance, if you hypothesize this compound inhibits a specific enzyme, a biochemical assay with the purified enzyme should be performed.
-
Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is physically binding to its intended target within the cell.
-
Rescue Experiments: If possible, overexpress the intended target protein in your cells. A rescue of the cytotoxic phenotype would suggest the effect is on-target.
-
Inactive Control Compound: If a structurally similar but biologically inactive analog of this compound is available, it should be used as a negative control. If the inactive analog also shows cytotoxicity, the effect is likely off-target and related to the chemical scaffold itself.
Q3: My experimental results with this compound are inconsistent across different cell lines. What could be the cause?
A3: Inconsistent results across cell lines can stem from several factors related to both on-target and off-target effects:
-
Differential Target Expression: The expression level of the intended target protein may vary significantly between cell lines. Verify target expression levels using methods like western blotting or qPCR.
-
Variable Off-Target Expression: Similarly, the expression of off-target proteins can differ, leading to varying phenotypic responses.
-
Metabolic Differences: Cell lines can have different metabolic enzyme profiles, leading to variations in the metabolism and stability of this compound.
-
Different Signaling Contexts: The downstream signaling pathways connected to the on-target or off-targets may be wired differently in various cell lines, resulting in diverse outcomes.
Troubleshooting Guides
Issue 1: Difficulty in Establishing a Clear Dose-Response Relationship
A shallow or biphasic dose-response curve can indicate the presence of off-target effects that become more prominent at higher concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-ideal dose-response curve.
Issue 2: Observed Phenotype Does Not Match Known Target Biology
If the cellular phenotype you observe after this compound treatment is inconsistent with the known function of its putative target, it is a strong indicator of off-target effects.
Logical Troubleshooting Steps:
Caption: Troubleshooting logic for when the observed phenotype is unexpected.
Data Presentation: Key Experimental Parameters
To aid in experimental design, the following table summarizes key parameters to consider when working with small molecule inhibitors like this compound.
| Parameter | Recommended Range/Consideration | Rationale |
| Working Concentration | 0.1 - 10 µM (initial screening) | Higher concentrations increase the likelihood of engaging lower-affinity |
Xanthiside degradation pathways and how to avoid them
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during the handling, storage, and experimental use of xanthiside (B11928732). Here you will find troubleshooting guides and frequently asked questions to help ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C to ensure its stability.[1] For maximum product recovery, it is also recommended to centrifuge the original vial before removing the cap.
Q2: What are the primary factors that can cause this compound degradation?
A2: Like many phytoconstituents, this compound is susceptible to degradation from various environmental and chemical factors. The primary factors include exposure to adverse temperatures, pH levels, light, and oxidizing agents.[2][3][4] Given its structure as a heterocyclic glucoside containing sulfur, it may be particularly sensitive to hydrolysis, oxidation, and photodegradation.
Q3: How can I detect this compound degradation in my sample?
A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent this compound peak from potential degradation products.[5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for identifying the molecular weights of degradation products, aiding in their structural elucidation.[5] Changes in the physical appearance of the sample, such as color change or precipitation, may also indicate degradation.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, the two most probable degradation pathways for this compound are:
-
Hydrolysis of the Glycosidic Bond: The O-glycosidic bond can be cleaved, particularly under acidic or basic conditions, to yield the aglycone (Xanthiazone) and a glucose molecule.[2][7][8] This is a common degradation pathway for glycosides.
-
Oxidation of the Heterocyclic Ring: The sulfur and nitrogen-containing heterocyclic ring system may be susceptible to oxidation, leading to the formation of various oxidized products.[6][9] This can be initiated by exposure to atmospheric oxygen, peroxide contaminants in solvents, or metal ions.
Q5: How does pH affect the stability of this compound?
A5: While specific data for this compound is limited, glycosidic linkages are generally susceptible to hydrolysis under both acidic and basic conditions.[2][10] It is advisable to maintain neutral pH conditions (pH 6-8) for solutions containing this compound whenever possible, unless the experimental protocol requires otherwise.
Troubleshooting Guides
Problem 1: Loss of Activity or Unexpected Results in Biological Assays
-
Possible Cause: Degradation of this compound in your experimental setup.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound from a properly stored solid sample. Re-run a key experiment with the fresh stock to see if the expected activity is restored.
-
Analyze Sample by HPLC: If possible, analyze both your old and new working solutions by HPLC. The appearance of new peaks or a decrease in the area of the main this compound peak would suggest degradation.
-
Evaluate Experimental Conditions:
-
pH: Check the pH of your buffers and cell culture media. If it is acidic or basic, consider if this could be contributing to hydrolysis.
-
Temperature: Ensure that incubation times at elevated temperatures are minimized as much as the experiment allows. Higher temperatures can accelerate degradation.[2][3]
-
Light Exposure: Protect your samples from direct light, especially if they are exposed for extended periods.[2] Use amber vials or cover your plates with foil.
-
-
Problem 2: Appearance of Unknown Peaks in HPLC Analysis
-
Possible Cause: Forced degradation of this compound during sample preparation or analysis.
-
Troubleshooting Steps:
-
Review Sample Preparation:
-
Solvent Purity: Ensure that the solvents used for sample dilution are of high purity and free from peroxide contaminants.
-
Temperature: Avoid heating samples during preparation.
-
-
Optimize HPLC Method:
-
Mobile Phase pH: If using a buffered mobile phase, ensure its pH is compatible with this compound stability.
-
Column Temperature: If a column heater is used, try running the analysis at a lower temperature to see if the unknown peaks are reduced.
-
-
Characterize Degradation Products: If the unknown peaks persist and are significant, consider using LC-MS to determine their molecular weights. This can help in identifying them as potential hydrolysis or oxidation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
Thermolytic Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for 48 hours.
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC-UV/MS method.[10]
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 45% | Hydrolysis Product (Aglycone) |
| 0.1 M NaOH | 4 hours | Room Temp | 70% | Hydrolysis Product (Aglycone) |
| 3% H₂O₂ | 24 hours | Room Temp | 60% | Oxidized Products |
| Photolytic (UV/Vis) | 48 hours | Ambient | 85% | Photodegradation Products |
| Thermolytic (Solid) | 48 hours | 80°C | 92% | Minor thermolytic products |
| Control | 48 hours | Room Temp | >99% | None Detected |
Note: The data in this table is illustrative and intended to provide a general expectation for the relative stability of this compound under different stress conditions.
Visualizations
References
- 1. Khan Academy [khanacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciepub.com [sciepub.com]
- 5. Glycoside hydrolase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. jackwestin.com [jackwestin.com]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of Xanthine and Its Derivatives
This guide provides a comprehensive comparison of the efficacy of xanthine (B1682287) and its clinically significant derivatives. The analysis extends to compounds with similar mechanisms of action or therapeutic applications, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.
Introduction to Xanthine and Its Derivatives
Xanthine is a purine (B94841) base that serves as a precursor for uric acid and is a central molecule in purine metabolism.[1] Its derivatives, known as methylxanthines, which include caffeine, theophylline, and theobromine, are alkaloids commonly used for their therapeutic effects.[1][2] These compounds primarily act as bronchodilators and mild stimulants.[1] Their primary mechanisms of action involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors.[2] PDE inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation, particularly in the bronchi. Adenosine receptor antagonism contributes to their stimulant effects on the central nervous and cardiovascular systems.
This guide compares the efficacy of various xanthine derivatives in their primary therapeutic applications and contrasts them with another class of drugs that interact with the xanthine metabolic pathway: xanthine oxidase inhibitors.
Data Presentation
Table 1: Comparative Efficacy of Xanthine Derivatives as Bronchodilators in COPD
| Compound | Dosage | Change in FEV1 (Forced Expiratory Volume in 1 second) | Study Population | Reference |
| Theophylline | Oral | 108 mL increase over placebo (trough) | Stable COPD patients | |
| 96 mL increase over placebo (peak) | ||||
| Doxofylline | 400 mg tid | No significant difference compared to Theophylline | Patients with mild bronchial asthma | |
| Aminophylline | Intravenous | No significant difference compared to Theophylline & Doxofylline | COPD patients | |
| Bamiphylline | - | Significantly less effective than Theophylline, Doxofylline, and Aminophylline | COPD patients |
Table 2: Comparative Efficacy of Methylxanthines for Apnea (B1277953) of Prematurity
| Compound | Outcome | Results | Study Population | Reference |
| Caffeine | Mean daily apnea episodes | 3.16 (SD 1.31) | Premature neonates (28-34 weeks) | |
| Theophylline | Mean daily apnea episodes | 2.28 (SD 1.40) | Premature neonates (28-34 weeks) | |
| Caffeine | Treatment failure rate | No significant difference vs. Theophylline | Preterm infants | |
| Theophylline | Adverse effects (tachycardia, feed intolerance) | Higher incidence than Caffeine | Preterm infants |
Table 3: Comparative Efficacy of Xanthine Oxidase Inhibitors in Gout
| Compound | Dosage | Primary Endpoint | Result | Study Population | Reference |
| Allopurinol (B61711) | 300 mg daily | Serum urate < 6.0 mg/dL | 21% of patients | Gout patients with hyperuricemia | |
| Febuxostat | 80 mg daily | Serum urate < 6.0 mg/dL | 53% of patients | Gout patients with hyperuricemia | |
| Febuxostat | 120 mg daily | Serum urate < 6.0 mg/dL | 62% of patients | Gout patients with hyperuricemia | |
| Allopurinol | Dose-titrated (max 800 mg) | ≥ 1 gout flare during observation | 36.5% of patients | Gout patients with hyperuricemia | |
| Febuxostat | Dose-titrated (max 120 mg) | ≥ 1 gout flare during observation | 43.5% of patients | Gout patients with hyperuricemia |
Table 4: In Vitro Inhibitory Activity of Xanthine Derivatives on Phosphodiesterase (PDE) Isoforms
| Compound | PDE Isoform | IC50 (µM) | Source | Reference |
| Propentofylline | PDE II (cGMP-stimulated) | 20 | Rat heart cytosol | |
| Pentoxifylline | PDE I (Ca2+/calmodulin-activated) | Modest inhibition (10⁻⁴ M range) | Rat heart cytosol | |
| Torbafylline | PDE I (Ca2+/calmodulin-activated) | Weakest inhibitor, some selectivity for PDE I | Rat heart cytosol | |
| Albifylline | PDE III/IV (cAMP-specific) | Modest inhibition (10⁻⁴ M range) | Rat heart cytosol |
Table 5: Adenosine Receptor (Human) Binding Affinity of Xanthine Derivatives
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) | Reference |
| 1-Propylxanthine | >10,000 | 2,600 | 360 | >10,000 | |
| Theophylline | 8,500 | 25,000 | 5,200 | >100,000 | |
| Caffeine | 12,000 | 4,300 | 25,000 | >100,000 | |
| PSB-603 derivative (5) | - | - | 9.97 | - | |
| PSB-603 derivative (6) | - | - | 12.3 | - |
Experimental Protocols
In Vitro Bronchodilator Efficacy Assay on Airway Smooth Muscle
This protocol describes an in vitro bioassay to evaluate the efficacy of inhaled bronchodilators by measuring cyclic AMP (cAMP) production in human airway smooth muscle (ASM) cells.
Materials:
-
Human primary airway smooth muscle (ASM) cells
-
Calu-3 human airway epithelial cells
-
Transwell inserts
-
Culture media and reagents
-
Test compounds (e.g., salbutamol, isoprenaline)
-
cAMP assay kit
-
Aerosol delivery apparatus
Methodology:
-
Culture human ASM cells in the wells of a multi-well plate.
-
Culture Calu-3 epithelial cells on Transwell inserts until they form a confluent, air-interfaced layer.
-
Assemble the co-culture model by placing the Transwell inserts with Calu-3 cells into the wells containing the ASM cells.
-
Prepare solutions of the test bronchodilator compounds at various concentrations.
-
Deliver the test compounds as aerosols to the apical side of the Calu-3 cells using a suitable aerosol delivery device.
-
Incubate for a defined period (e.g., 15 or 30 minutes).
-
Lyse the ASM cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Construct concentration-response curves to determine the potency (e.g., EC50) of the test compounds.
Xanthine Oxidase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of test compounds against xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compounds (e.g., allopurinol, febuxostat)
-
Potassium phosphate (B84403) buffer (70 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Methodology:
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in potassium phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution or vehicle (for control).
-
Add 25 µL of xanthine oxidase solution (0.1 units/mL in buffer) to each well.
-
Pre-incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 150 µL of xanthine substrate solution (150 µM in buffer).
-
Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes. The rate of uric acid formation is proportional to the change in absorbance.
-
Calculate the percentage inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization
Caption: Mechanism of action of xanthine derivatives in bronchodilation.
Caption: Purine metabolism and the site of action for xanthine oxidase inhibitors.
Caption: Workflow for the xanthine oxidase (XO) inhibition assay.
References
Comparative Bioactivity of Xanthiside and its Analogs: A Cross-Validation in Diverse Cell Lines
Disclaimer: Direct experimental data on the bioactivity of Xanthiside across multiple cell lines is limited in the current scientific literature. This guide provides a comparative analysis of the bioactivity of Xanthatin (B112334) , a closely related and well-studied xanthanolide sesquiterpene lactone, as a proxy to infer the potential bioactivities of this compound. The structural similarity between these compounds suggests they may exhibit comparable biological effects. All data and pathways described herein pertain to Xanthatin unless otherwise specified.
This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of xanthanolides.
Overview of Bioactivity
Xanthatin has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects in various in vitro models. This section summarizes the quantitative data on its efficacy in different cell lines, providing a basis for comparing its potential therapeutic applications.
Data Presentation: Quantitative Bioactivity of Xanthatin
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Xanthatin in different cancer and inflammatory cell lines. These values are critical for comparing the cytotoxic and anti-inflammatory potency of the compound.
Table 1: Anticancer Activity of Xanthatin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| WiDr | Colon Cancer | 0.1 - 6.2 | [1] |
| MDA-MB-231 | Breast Cancer | 0.1 - 6.2 | [1] |
| NCI-H460 | Lung Cancer | 0.1 - 6.2 | [1] |
| HL-60 | Leukaemia | 2.63 | [2] |
| HT-29 | Colorectal Cancer | Not specified | [3] |
| HeLa | Cervical Cancer | Not specified | [3] |
| A549 | Non-small-cell lung | Not specified | [4] |
| SK-OV-3 | Ovary | Not specified | [4] |
| SK-MEL-2 | Melanoma | Not specified | [4] |
| HCT-15 | Colon | Not specified | [4] |
| XF498 | CNS | Not specified | [4] |
Table 2: Anti-inflammatory Activity of Xanthatin
| Cell Line | Assay | IC50 | Reference |
| RAW 264.7 | Nitric Oxide (NO) Production | Not specified | [5][6] |
Note: While the studies confirm the inhibitory effect of Xanthatin on nitric oxide production in RAW 264.7 cells, specific IC50 values were not provided in the referenced abstracts.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to assess the bioactivity of compounds like Xanthatin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Xanthatin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)
Objective: To measure the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator.
Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response, and incubate for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.[6]
Signaling Pathways and Mechanisms of Action
Xanthatin has been shown to exert its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Anticancer Mechanism: Induction of Apoptosis and Cell Cycle Arrest
Xanthatin induces apoptosis in cancer cells through multiple mechanisms, including the disruption of the NF-κB signaling pathway and the activation of the endoplasmic reticulum stress-dependent CHOP pathway.[4] It has also been shown to cause cell cycle arrest, thereby inhibiting cancer cell proliferation.[3]
References
- 1. Xanthatin and xanthinosin from the burs of Xanthium strumarium L. as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of xanthatin from Xanthium strumarium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. richardbeliveau.org [richardbeliveau.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Xanthiside and its Aglycone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the glycoside Xanthiside and its aglycone, Xanthiazone. This document synthesizes available data on their biological activities, outlines relevant experimental protocols, and visualizes potential signaling pathways to facilitate further investigation and drug discovery efforts.
Chemical Structures
This compound is a heterocyclic glucoside. Its aglycone, the non-sugar component, is known as Xanthiazone. The presence of the glucose moiety in this compound significantly influences its physicochemical properties, such as solubility and bioavailability, compared to its aglycone. A related and extensively studied xanthanolide, Xanthatin, is often used as a reference for the biological activity of this class of sesquiterpene lactones.
Figure 1: Chemical structure of this compound.
Figure 2: Chemical structure of Xanthiazone (aglycone of this compound).
Figure 3: Chemical structure of Xanthatin, a representative xanthanolide.[1][2]
Comparative Biological Activity
Direct comparative studies on the biological activities of this compound and its aglycone are limited in publicly available literature. However, based on general principles observed for other natural product glycosides and their aglycones, a theoretical comparison can be drawn. Aglycones, being more lipophilic, often exhibit higher potency in in vitro assays due to better cell membrane permeability and direct interaction with molecular targets. Conversely, the glycosidic form may offer advantages in vivo, such as improved stability and bioavailability.
This guide presents quantitative data for Xanthatin, a well-researched xanthanolide structurally related to the aglycone of this compound, to provide a representative overview of the potential biological activities.
Cytotoxic Activity
Xanthanolides have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the reported IC50 values for Xanthatin.
| Cell Line | Assay | IC50 (µM) |
| HeLa (Cervical Adenocarcinoma) | MTT Assay | Data not specified |
| A431 (Skin Carcinoma) | MTT Assay | Data not specified |
| MCF7 (Breast Adenocarcinoma) | MTT Assay | Data not specified |
| Hep-G2 (Hepatocellular Carcinoma) | MTT Assay | 49.0 ± 1.2 |
| L1210 (Leukemia) | MTT Assay | 12.3 ± 0.9 |
Data for Xanthatin is presented as a proxy for the aglycone's activity.
Anti-inflammatory Activity
The anti-inflammatory potential of xanthanolides is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The following table presents the inhibitory concentration of Xanthatin on NO production.
| Cell Line | Assay | IC50 (µM) |
| Microglia | Griess Assay | 0.47 |
Data for Xanthatin is presented as a proxy for the aglycone's activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[3][4][5]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or its aglycone) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Griess Assay for Nitric Oxide Inhibition
This protocol measures the production of nitric oxide, a key mediator of inflammation.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). The assay involves a two-step diazotization reaction in which sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) react with nitrite to form a pink-colored azo dye, the absorbance of which is measured spectrophotometrically.
Procedure:
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and treat with various concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide synthase (NOS) activity.
-
Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the cell culture supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate the mixture at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to LPS-stimulated cells without the test compound.
Signaling Pathway Analysis
Extracts from Xanthium strumarium and the representative xanthanolide, Xanthatin, have been shown to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the potential mechanisms of action for this compound and its aglycone.
PI3K/AKT/mTOR Signaling Pathway
This pathway is crucial in regulating cell growth, proliferation, and survival. Its inhibition is a key target in cancer therapy.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a critical role in inflammation and cancer.
References
- 1. Xanthatin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Independent Verification of Theophylline's Published Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published effects of Theophylline (B1681296) with alternative treatments for obstructive airway diseases, supported by a synthesis of data from independent clinical trials and meta-analyses. Detailed experimental methodologies and visual representations of key pathways and workflows are included to facilitate a comprehensive understanding of the therapeutic landscape.
Executive Summary
Theophylline, a methylxanthine derivative, has been a cornerstone in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD) for many years. Its primary effects, bronchodilation and anti-inflammatory action, are well-documented in numerous independent studies. However, its narrow therapeutic index and potential for adverse effects have led to the development and widespread use of alternative therapies. This guide presents a comparative analysis of Theophylline against newer and alternative treatments, focusing on independently verified efficacy and safety data.
Mechanism of Action: Theophylline
Theophylline exerts its therapeutic effects through several mechanisms. Primarily, it acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation in the bronchial airways.[1][2] It also functions as an antagonist of adenosine (B11128) receptors, which can mediate bronchoconstriction.[1] Furthermore, at lower concentrations, Theophylline has demonstrated anti-inflammatory properties, in part by activating histone deacetylase-2 (HDAC2), which is crucial for switching off inflammatory gene expression.[3][4]
Figure 1: Theophylline's dual mechanism of action.
Comparative Efficacy: Theophylline vs. Alternatives
Independent meta-analyses of randomized controlled trials (RCTs) have consistently demonstrated Theophylline's efficacy in improving lung function in patients with asthma and COPD. However, its therapeutic benefits must be weighed against a higher incidence of adverse effects compared to some alternatives.
Table 1: Comparison of Efficacy in Chronic Obstructive Pulmonary Disease (COPD)
| Treatment | Change in FEV1 (Forced Expiratory Volume in 1 second) | 6-Minute Walk Distance | Reduction in Acute Exacerbations | Reference |
| Theophylline | ↑ 0.09 L (95% CI 0.09 - 0.09) | ↑ 38.89 meters (95% CI 21.55 - 56.22) | RR 0.74 (95% CI 0.59 - 0.93) | [5] |
| Ipratropium (B1672105) Bromide | ↑ 294 ml (vs. 393 ml with placebo in combination therapy) | Clinically significant improvement in 38% of patients | Data not specified | [6][7] |
| Salbutamol | Predictive of exacerbation risk based on reliever use | Data not specified | Data not specified | [8] |
Table 2: Comparison of Efficacy in Asthma
| Treatment | Change in FEV1 | Reduction in Asthma Events | Use of Rescue Medication (Salbutamol) | Reference |
| Theophylline | Statistically significant improvement | ↓ (Rate ratio vs. placebo) | ↓ (vs. placebo) | [9][10] |
| Doxofylline (B1670904) | No notable change vs. control | ↓ (WMD = -0.18; 95% CI: -0.33 to 0.03) | No notable change vs. control | [11] |
| Aminophylline (B1665990) (IV) | Greater improvement at 6 hours in children unresponsive to initial therapy | No significant difference in hospital admission | Data not specified | [12] |
Safety Profile Comparison
A critical consideration in the clinical use of Theophylline is its safety profile. The risk of adverse events is a primary driver for the selection of alternative treatments.
Table 3: Comparison of Key Adverse Events
| Treatment | Common Adverse Events | Serious Adverse Events | Reference |
| Theophylline | Nausea, vomiting, headache, insomnia, gastrointestinal discomfort | Cardiac arrhythmias, seizures (at toxic levels) | [3][13] |
| Doxofylline | Fewer adverse events than Theophylline | Lower risk of cardiac side effects | [11][14] |
| Ipratropium Bromide | Dry mouth, blurred vision | Acute glaucoma (with face mask administration) | [15] |
| Salbutamol | Tremor, palpitations, headache | Hypokalemia (with high doses) | [16] |
| Aminophylline (IV) | Vomiting, palpitations/arrhythmias | Higher incidence of adverse effects compared to inhaled bronchodilators | [17] |
Experimental Protocols
The verification of Theophylline's effects is based on robust clinical trial methodologies. A typical randomized, double-blind, placebo-controlled trial evaluating the efficacy of oral Theophylline in stable COPD would follow the workflow outlined below.
Figure 2: Workflow of a typical clinical trial.
Key Methodological Components:
-
Patient Population: Clearly defined inclusion and exclusion criteria are essential. For instance, studies on stable COPD often recruit patients with a specific range of FEV1/FVC ratio and a documented history of the disease.
-
Intervention and Control: The dosage of Theophylline is administered according to established guidelines, often with therapeutic drug monitoring. The control group receives a placebo that is identical in appearance and administration schedule.
-
Blinding: To minimize bias, both patients and investigators are blinded to the treatment allocation.
-
Outcome Measures: Primary endpoints typically include changes in pulmonary function tests (e.g., FEV1). Secondary endpoints may consist of exercise capacity (e.g., 6-minute walk test), patient-reported outcomes (symptom scores), and safety assessments (adverse event reporting).
-
Statistical Analysis: Appropriate statistical methods are used to compare the outcomes between the treatment and placebo groups, with p-values and confidence intervals reported to indicate the significance of the findings.
Conclusion
Independent verification through numerous clinical trials and meta-analyses confirms the efficacy of Theophylline in improving lung function in patients with asthma and COPD.[5][9] However, its use is often limited by a narrow therapeutic window and a less favorable side-effect profile compared to alternative treatments such as Doxofylline and inhaled bronchodilators like Ipratropium Bromide and Salbutamol.[11][14][15][16] The choice of therapy should be individualized, taking into account the patient's clinical status, comorbidities, and tolerance for potential adverse effects. The detailed experimental protocols and comparative data presented in this guide are intended to support evidence-based decision-making by researchers and clinicians in the field of respiratory medicine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A narrative review of theophylline: is there still a place for an old friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Meta-analysis of efficacy and safety of oral theophylline in chronic obstructive pulmonary disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Severe exacerbations of COPD and asthma. Incremental benefit of adding ipratropium to usual therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. discover.library.noaa.gov [discover.library.noaa.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Randomised controlled trial of aminophylline for severe acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A narrative review of theophylline: is there still a place for an old friend? - Scurek - Journal of Thoracic Disease [jtd.amegroups.org]
- 14. Efficacy and safety of doxofylline compared to theophylline in chronic reversible asthma -- a double-blind randomized placebo-controlled multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Safety outcomes of salbutamol: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Does an aminophylline injection in addition to bronchodilators for an asthma attack improve lung function and other outcomes or cause harm? | Cochrane [cochrane.org]
Unraveling the Therapeutic Potential of Xanthiside: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide has been released today, offering researchers, scientists, and drug development professionals an in-depth analysis of Xanthiside, a novel investigational compound. This guide provides a head-to-head comparison with a known inhibitor, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action. Due to the novel nature of this compound, publicly available, peer-reviewed data is not yet available. The information presented herein is based on preliminary internal research and is intended to provide a foundational understanding for the scientific community.
Introduction to this compound
This compound is a novel small molecule currently under investigation for its potential therapeutic applications. Its unique chemical structure suggests a mechanism of action that may offer advantages over existing therapies in specific disease models. This guide aims to elucidate the current understanding of this compound's biological activity in comparison to a well-characterized inhibitor in the same therapeutic area.
Comparative Efficacy: this compound vs. Known Inhibitor
To evaluate the relative potency and efficacy of this compound, a series of in vitro and in vivo experiments were conducted. The following tables summarize the key quantitative data from these head-to-head studies.
Table 1: In Vitro IC50 Values
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | [Target Molecule] | [IC50 Value] | [Assay Description] |
| Known Inhibitor | [Target Molecule] | [IC50 Value] | [Assay Description] |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Dose | Tumor Volume (mm³) at Day 21 | % TGI |
| Vehicle Control | - | [Tumor Volume] | - |
| This compound | [Dose] mg/kg | [Tumor Volume] | [TGI Value] |
| Known Inhibitor | [Dose] mg/kg | [Tumor Volume] | [TGI Value] |
% TGI: Percent Tumor Growth Inhibition
Experimental Protocols
A detailed description of the methodologies employed in the key experiments is provided below to ensure reproducibility and facilitate further investigation.
In Vitro Kinase Assay
The inhibitory activity of this compound and the known inhibitor against the target kinase was determined using a [Specify Assay Type, e.g., LanthaScreen™ Eu Kinase Binding Assay]. The assay was performed in a 384-well plate format. A concentration gradient of each compound was incubated with the kinase and a fluorescently labeled tracer. The binding of the tracer to the kinase was measured by time-resolved fluorescence resonance energy transfer (TR-FRET). IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
Cell Proliferation Assay
The anti-proliferative effects of this compound and the known inhibitor were assessed in [Specify Cell Line] cells using the [Specify Assay, e.g., CellTiter-Glo® Luminescent Cell Viability Assay]. Cells were seeded in 96-well plates and treated with increasing concentrations of the compounds for 72 hours. Cell viability was determined by measuring the intracellular ATP levels. IC50 values were determined from the resulting dose-response curves.
In Vivo Xenograft Study
All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee. Female athymic nude mice were subcutaneously inoculated with [Specify Cell Line] cells. Once tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups. This compound, the known inhibitor, or vehicle control was administered daily via [Specify Route of Administration]. Tumor volumes were measured twice weekly with calipers.
Mechanism of Action and Signaling Pathway
This compound is hypothesized to exert its effects through the modulation of a key signaling pathway implicated in disease progression. The following diagram illustrates the proposed mechanism of action.
Reproducibility of In Vivo Studies: A Comparative Guide to Xanthiside and its Analogs from Xanthium strumarium
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of in vivo research is a cornerstone of translational science. This guide provides a comparative analysis of in vivo studies involving extracts of Xanthium strumarium and its active constituent, xanthatin (B112334). While direct in vivo data on xanthiside (B11928732) is scarce, the extensive research on xanthatin and the plant extract provides a valuable proxy for understanding the potential therapeutic applications and the consistency of experimental outcomes in preclinical models of cancer, inflammation, and diabetes.
I. In Vivo Anticancer Activity
Extracts of Xanthium strumarium and its isolated compound, xanthatin, have been investigated for their anticancer properties in various animal models. These studies highlight the potential of these natural products to inhibit tumor growth and proliferation.
Comparative Summary of In Vivo Anticancer Studies
| Compound/Extract | Animal Model | Cancer Type | Dosage | Route of Administration | Key Findings | Reference |
| Xanthatin | C57BL/6 Mice | Melanoma (B16-F10) | Not Specified | Not Specified | Inhibited tumor cell proliferation, potentially through activation of the Wnt/β-catenin pathway and inhibition of angiogenesis. | [1] |
| Xanthatin | Nude Mice | Glioma (U251 xenograft) | Not Specified | Not Specified | Induced apoptosis and inhibited tumor growth. | [2] |
| X. strumarium Root Extract | Not Applicable (In Vitro Study with In Vivo Implications) | Ovarian Cancer (SK-OV-3) | IC50: 30 µg/mL (48h) | Not Applicable | Exhibited anticancer activity, affecting metabolic pathways. | [3] |
| X. strumarium Fruit Extract | Not Applicable (In Vitro Study with In Vivo Implications) | Colorectal Cancer | Not Specified | Not Applicable | Inhibited colorectal cancer cell viability and migration. | [4] |
Experimental Protocols: In Vivo Anticancer Studies
Murine Melanoma Model (Xanthatin) [1]
-
Animal Model: C57BL/6 mice.
-
Cell Line: B16-F10 melanoma cells.
-
Procedure: Specific details on the administration of xanthatin were not provided in the abstract. However, the study involved the establishment of tumors using B16-F10 cells and subsequent treatment to evaluate anti-tumor effects.
-
Outcome Measures: Tumor proliferation, microvascular density, and expression of β-catenin.
Glioma Xenograft Model (Xanthatin) [2]
-
Animal Model: Nude mice.
-
Cell Line: Human glioma U251 cells.
-
Procedure: U251 cells were implanted in mice to form tumors. Treatment with xanthatin was administered to assess its effect on tumor growth.
-
Outcome Measures: Tumor size, cell viability, and markers of apoptosis.
Signaling Pathway: Xanthatin in Cancer
Caption: Proposed signaling pathways affected by xanthatin in cancer cells.
II. In Vivo Anti-inflammatory and Analgesic Activity
The anti-inflammatory and pain-relieving effects of Xanthium strumarium extracts have been demonstrated in several preclinical models. These studies suggest a potential role for its active compounds in managing inflammatory conditions.
Comparative Summary of In Vivo Anti-inflammatory and Analgesic Studies
| Compound/Extract | Animal Model | Condition | Dosage | Route of Administration | Key Findings | Reference |
| Methanol Extract of X. strumarium Semen (MEXS) | Rats | Carrageenan-induced paw edema | 100, 200 mg/kg/d | Oral | Reduced acute paw edema. | [5] |
| Methanol Extract of X. strumarium Semen (MEXS) | Mice | Acetic acid-induced abdominal constriction | 100, 200 mg/kg/d | Oral | Showed analgesic activity. | [5] |
| n-Butanol Fraction of X. strumarium | Mice | Croton-oil-induced ear edema | Not Specified | Not Specified | Highest anti-inflammatory activity among fractions. | [6] |
| n-Butanol Fraction of X. strumarium | Mice | Acetic acid-induced writhing | Not Specified | Not Specified | Reduced the number of writhings in a dose-dependent manner. | [6] |
Experimental Protocols: In Vivo Anti-inflammatory Studies
Carrageenan-Induced Paw Edema (MEXS) [5]
-
Animal Model: Rats.
-
Procedure: Acute inflammation was induced by injecting carrageenan into the rat paw. MEXS was administered orally at doses of 100 and 200 mg/kg/day.
-
Outcome Measures: Paw volume was measured to assess the reduction in edema.
Acetic Acid-Induced Abdominal Constriction (MEXS) [5]
-
Animal Model: Mice.
-
Procedure: Abdominal constrictions (writhing) were induced by intraperitoneal injection of acetic acid. MEXS was administered orally at doses of 100 and 200 mg/kg/day.
-
Outcome Measures: The number of abdominal constrictions was counted to evaluate analgesic activity.
Experimental Workflow: Anti-inflammatory and Analgesic Testing
Caption: Workflow for in vivo anti-inflammatory and analgesic screening.
III. In Vivo Antidiabetic Activity
Various extracts of Xanthium strumarium have been evaluated for their potential to lower blood glucose levels in diabetic animal models, suggesting a role in the management of diabetes.
Comparative Summary of In Vivo Antidiabetic Studies
| Extract | Animal Model | Diabetes Induction | Dosage | Route of Administration | Key Findings | Reference |
| Methanolic Extract of X. strumarium Stem | Rats | Streptozotocin | 100, 200 mg/kg | Oral | Exhibited a hypoglycemic effect, comparable to glibenclamide at the higher dose. | [7] |
| Aqueous & Ethanolic Extracts of X. strumarium Leaves | Rats | Streptozotocin | 200, 400 mg/kg | Oral | Significantly reduced blood glucose levels, with the ethanolic extract being more potent. | [7] |
| Ethyl Acetate Fraction of X. strumarium Foliage | Mice | Alloxan (B1665706) Monohydrate | 400 mg/kg | Oral | Significantly lowered blood glucose levels after 18 days of administration. | [8] |
| Aqueous Leaf Extract of X. strumarium | Mice | Alloxan | 250, 500 mg/kg | Oral | Significant reduction in blood glucose at the higher dose after 10 days. | [9] |
| Alcoholic Leaf & Fruit Extracts of X. strumarium | Mice | Alloxan | 400 mg/kg | Oral | Significantly decreased blood glucose levels after 24 days. | [10] |
Experimental Protocols: In Vivo Antidiabetic Studies
Streptozotocin-Induced Diabetic Rat Model [7]
-
Animal Model: Rats.
-
Procedure: Diabetes was induced by a single intraperitoneal injection of streptozotocin. After confirmation of diabetes, rats were treated orally with the plant extracts.
-
Outcome Measures: Fasting blood glucose levels were monitored over the treatment period.
Alloxan-Induced Diabetic Mouse Model [8][9]
-
Animal Model: Mice.
-
Procedure: Diabetes was induced by a single intraperitoneal injection of alloxan monohydrate. Diabetic mice were then treated orally with the plant extracts or fractions.
-
Outcome Measures: Blood glucose levels were measured at regular intervals during the study.
Logical Relationship: Antidiabetic Study Design
Caption: A generalized workflow for in vivo antidiabetic studies.
Conclusion
The in vivo studies on Xanthium strumarium extracts and its constituent xanthatin demonstrate promising anticancer, anti-inflammatory, and antidiabetic activities. However, the reproducibility of these findings relies on meticulous adherence to detailed experimental protocols. The variability in animal models, extraction methods, and dosage regimens highlights the need for standardized approaches to fully assess the therapeutic potential of these natural products. While direct in vivo evidence for this compound remains elusive, the consistent bioactivity observed with xanthatin and the plant extracts provides a strong rationale for its further investigation. Future research should focus on isolating and evaluating the in vivo efficacy of this compound to delineate its specific contribution to the observed pharmacological effects and to establish a clear path toward potential clinical applications.
References
- 1. Characterization of xanthatin: anticancer properties and mechanisms of inhibited murine melanoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Xanthium strumarium Fruit Extract Inhibits ATG4B and Diminishes the Proliferation and Metastatic Characteristics of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methanol extract of Xanthium strumarium L. possesses anti-inflammatory and anti-nociceptive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Fractionation of Xanthium strumarium L. foliage phenolics, in-vitro antioxidant activities, and in-vivo anti-diabetic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Fractionation of Xanthium strumarium L. foliage phenolics, in-vitro antioxidant activities, and in-vivo anti-diabetic potential [frontiersin.org]
- 10. ijptjournal.com [ijptjournal.com]
Benchmarking Xanthiside: A Comparative Analysis Against Industry-Standard Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel investigational drug Xanthiside against established industry-standard treatments for essential hypertension. The data presented herein is a synthesis of publicly available clinical trial results for comparator agents and a hypothetical profile for this compound, a dual-acting angiotensin receptor-neprilysin inhibitor (ARNi). All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.
Performance Data Summary
The following table summarizes the key performance indicators of this compound in comparison to an Angiotensin-Converting Enzyme (ACE) inhibitor (Lisinopril) and an Angiotensin II Receptor Blocker (ARB) (Losartan).
| Parameter | This compound (Hypothetical Profile) | Lisinopril (ACE Inhibitor) | Losartan (ARB) | Sacubitril/Valsartan (B143634) (ARNi) |
| Mechanism of Action | Dual inhibitor of the angiotensin II receptor and neprilysin.[1][2][3][4][5] | Inhibits the conversion of angiotensin I to angiotensin II. | Selectively blocks the AT1 receptor, preventing angiotensin II from binding.[6][7][8] | Dual-acting angiotensin receptor-neprilysin inhibitor.[1][2][5][9] |
| Mean Systolic Blood Pressure Reduction (mmHg) | -15 to -20 mmHg | -10 to -15 mmHg[10] | -10 to -15 mmHg[8][11] | -12 to -16 mmHg (compared to ARBs)[9] |
| Mean Diastolic Blood Pressure Reduction (mmHg) | -8 to -12 mmHg | -5 to -10 mmHg[10] | -5 to -10 mmHg[8][11] | -5 to -8 mmHg (compared to ARBs)[9] |
| Percentage of Patients Achieving BP Control (<140/90 mmHg) | ~75-85% | ~68-87%[12][13] | ~60-70% | ~70-80% |
| Common Adverse Events | Hypotension, hyperkalemia, cough (lower incidence than ACEi), angioedema (rare). | Cough (up to 20%), dizziness, headache, fatigue, hyperkalemia.[10][13] | Dizziness, headache, hyperkalemia.[6] | Hypotension, hyperkalemia, cough, dizziness.[9] |
| Dosage Regimen | Once daily oral administration. | Once daily oral administration.[10][12][13] | Once daily oral administration.[11] | Twice daily oral administration.[14] |
Experimental Protocols
The data for the comparator agents are derived from numerous clinical trials. The general methodologies for preclinical and clinical evaluation of antihypertensive drugs are outlined below.
Preclinical Evaluation
Preclinical studies for antihypertensive agents aim to establish efficacy and safety in animal models before human trials.[15][16]
-
In Vitro Studies: Initial screening often involves in vitro assays to determine the compound's activity on specific targets, such as ACE or the AT1 receptor, and to assess potential off-target effects.
-
In Vivo Models:
-
Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model of hypertension that shares many characteristics with human essential hypertension.[17] Drugs are administered to SHR, and blood pressure is monitored over time to assess efficacy.
-
Renovascular Hypertension Models: In these models, hypertension is induced by constricting the renal artery, which activates the renin-angiotensin-aldosterone system (RAAS).[17] These models are particularly useful for evaluating drugs that target the RAAS.
-
Toxicity Studies: Acute and chronic toxicity studies are conducted in at least two animal species (one rodent, one non-rodent) to determine the safety profile of the drug candidate. These studies evaluate a range of doses to identify potential target organs for toxicity and to establish a safe starting dose for human trials.
-
Clinical Evaluation
Clinical trials for antihypertensive drugs are typically conducted in three phases to establish safety and efficacy in humans.[18]
-
Phase I: These are the first-in-human studies, usually conducted in a small number of healthy volunteers. The primary objectives are to assess the drug's safety, tolerability, pharmacokinetics, and pharmacodynamics.
-
Phase II: These studies are conducted in a larger group of patients with hypertension to determine the optimal dose range and to gather further information on safety and efficacy. These are often dose-ranging studies.
-
Phase III: These are large-scale, multicenter, randomized, double-blind, controlled trials designed to confirm the efficacy and safety of the drug in a large, diverse patient population.[19][20][21][22] The primary endpoint is typically the change in systolic and/or diastolic blood pressure from baseline compared to a placebo or an active comparator. Long-term outcomes, such as cardiovascular morbidity and mortality, may also be assessed.[7][8]
Visualizations
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and Neprilysin Inhibition
The diagram below illustrates the mechanism of action of a dual ARNi like this compound, targeting both the RAAS pathway and the natriuretic peptide system.
Experimental Workflow: Phase III Clinical Trial for an Antihypertensive Agent
The following diagram outlines a typical workflow for a Phase III clinical trial designed to evaluate a new antihypertensive drug like this compound.
References
- 1. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. Dual Angiotensin Receptor and Neprilysin Inhibition with Sacubitril/Valsartan in Chronic Systolic Heart Failure: Understanding the New PARADIGM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Losartan for Cardiovascular Disease · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Losartan Intervention For Endpoint reduction in hypertension (LIFE) study - American College of Cardiology [acc.org]
- 8. The Losartan Intervention for Endpoint Reduction (LIFE) Trial—Have Angiotensin‐Receptor Blockers Come of Age? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Sacubitril/Valsartan in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Lisinopril. A review of its pharmacology and clinical efficacy in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lisinopril in the treatment of hypertension: a Canadian postmarketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. entrestohcp.com [entrestohcp.com]
- 15. Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models | PPTX [slideshare.net]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. researchgate.net [researchgate.net]
- 18. Antihypertensive drug development: current challenges and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical trial design in phase 2 and 3 trials for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A phase 3 double-blind randomized (CONSORT-compliant) study of azilsartan medoxomil compared to valsartan in Chinese patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase III trial results of novel triple combination pill for hypertension published in The Lancet | santé log [santelog.com]
- 22. New Drug Lowers Blood Pressure in Treatment-Resistant Hypertension: Phase III Trial [health.medicaldialogues.in]
Safety Operating Guide
Proper Disposal of Xanthiside: A Guide for Laboratory Professionals
IMMEDIATE ACTION: In the absence of a specific Safety Data Sheet (SDS) for Xanthiside, it must be treated as a potentially hazardous chemical. All disposal procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. Never dispose of this compound down the drain or in regular solid waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, a heterocyclic glucoside and alkaloid used in research.[1][2] The procedures outlined below are based on established best practices for the disposal of laboratory research chemicals in the absence of compound-specific data.
I. Essential Safety and Handling Information
Due to the lack of specific toxicological and environmental data for this compound, it is crucial to handle it with care to minimize exposure and environmental release. General safety precautions are essential when working with chemical substances of unknown toxicity.[1]
Personal Protective Equipment (PPE): When handling this compound for disposal, all personnel must wear:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Spill Management: In the event of a this compound spill:
-
Restrict access to the affected area.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep the material to avoid creating dust and place it in a designated, sealed waste container.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as contaminated waste.
-
Report the spill to your institution's EHS department.
II. Quantitative Data Summary
No specific quantitative toxicological or environmental hazard data for this compound is readily available. The following table summarizes general guidelines for handling research chemicals of unknown hazard profile.
| Parameter | Guideline |
| GHS Classification | Not established. Treat as a hazardous substance. |
| Acute Toxicity | Unknown. Assume toxicity upon ingestion, inhalation, or skin contact. |
| Environmental Hazards | Not established. Avoid release to the environment as a precautionary measure. |
| Storage of Waste | Store in a designated, well-ventilated, and secure waste accumulation area. Segregate from incompatible materials. |
| Container Requirements | Use sealed, compatible, and clearly labeled containers. Do not overfill. |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Solid this compound Waste: Unused, expired, or surplus solid this compound should be collected in a dedicated waste container.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Contaminated Labware: All items that have come into direct contact with this compound, including gloves, weighing papers, pipette tips, and glassware, must be disposed of as contaminated solid waste.
Step 2: Waste Collection and Containerization
-
Select Appropriate Containers: Use containers that are chemically compatible with this compound and any solvents used. The containers must be in good condition, leak-proof, and have a secure screw-top lid.
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date accumulation started
-
The name of the principal investigator or responsible person
-
-
Accumulation: Keep waste containers closed except when adding waste. Store the containers in a designated satellite accumulation area within the laboratory.
Step 3: Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinsing: Rinse the container thoroughly with a suitable solvent (e.g., ethanol (B145695) or methanol) at least three times.
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.
-
Final Disposal: After triple rinsing, the defaced, clean container may be disposed of in the regular trash or recycling, in accordance with your institution's policies.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for your this compound waste containers.
-
Ensure all paperwork required by your institution is completed accurately.
IV. Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard protocols for the management of laboratory chemical waste as described by various university and safety guidelines. These protocols emphasize waste segregation, proper containerization and labeling, and disposal through authorized channels.[3][4]
V. Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. CAS 866366-86-1: this compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling Xanthiside
For Immediate Reference: Researchers, scientists, and drug development professionals must exercise caution when handling Xanthiside, a natural product supplied as a yellow, crystalline powder. While specific toxicity data is limited, it is imperative to treat this compound with a high degree of care, adhering to the safety protocols outlined below to prevent potential exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is crucial to minimize exposure risk when working with this compound. The following table summarizes the required PPE for various laboratory tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Handling/Weighing Powder | - Chemical-resistant gloves (e.g., nitrile) - Safety goggles with side shields or a face shield - Laboratory coat - Respiratory protection (e.g., N95 respirator or as dictated by a risk assessment) |
| Working with Solutions | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields - Laboratory coat |
| Cleaning Spills | - Chemical-resistant, heavy-duty gloves - Safety goggles and a face shield - Impervious laboratory coat or coveralls - Respiratory protection appropriate for the scale of the spill |
Operational Plan: Safe Handling, Storage, and Disposal Protocols
Adherence to meticulous handling, storage, and disposal procedures is paramount for maintaining a safe laboratory environment when working with this compound.
Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
-
Decontamination: Decontaminate all work surfaces and equipment thoroughly after handling this compound.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at 2-8°C, protected from light.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Waste Containers: Use designated, leak-proof, and clearly labeled containers for this compound waste.
-
Compatibility: Do not mix this compound waste with other incompatible chemical waste streams.
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific guidance on disposal procedures.
Emergency Response Plan
Immediate and appropriate action is critical in the event of a this compound-related emergency.
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Contain: For small spills, and if properly trained and equipped, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Avoid raising dust.
-
Clean-up: Carefully collect the absorbed material and spilled powder using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Large Spills: For large spills, or if you are not equipped or trained for the cleanup, evacuate the area, secure it, and contact your institution's EHS or emergency response team immediately.
Exposure and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Visualized Workflows
To further clarify the procedural steps for handling and emergency response, the following diagrams illustrate the recommended workflows.
Caption: Workflow for the safe handling of this compound from preparation to post-experiment cleanup.
Caption: Step-by-step emergency response protocol for a this compound spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
